Ret-IN-5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H26FN9O |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
6-(2-cyano-2-methylpropoxy)-4-[6-[[(1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridinyl]ethyl]-methylamino]-3-pyridinyl]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H26FN9O/c1-19(20-5-8-27(34-11-20)38-15-23(30)14-36-38)37(4)26-7-6-21(12-33-26)25-9-24(40-18-29(2,3)17-32)16-39-28(25)22(10-31)13-35-39/h5-9,11-16,19H,18H2,1-4H3/t19-/m0/s1 |
InChI Key |
YLKJBUGPEZIIKF-IBGZPJMESA-N |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)N2C=C(C=N2)F)N(C)C3=NC=C(C=C3)C4=CC(=CN5C4=C(C=N5)C#N)OCC(C)(C)C#N |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N(C)C3=NC=C(C=C3)C4=CC(=CN5C4=C(C=N5)C#N)OCC(C)(C)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of RET Inhibitors: A Technical Overview
The specific compound "Ret-IN-5" does not appear in publicly available scientific literature, preventing a detailed analysis of its unique mechanism of action. However, this guide will provide an in-depth overview of the well-established mechanisms of action for RET inhibitors, a class of targeted therapies that are crucial in the treatment of various cancers driven by alterations in the Rearranged during Transfection (RET) proto-oncogene.
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a vital role in cell growth, differentiation, and survival.[1] In a healthy state, the RET protein is activated in a controlled manner by the binding of specific ligands, such as the glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs).[2] This binding event triggers the dimerization of RET receptors and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain, initiating downstream signaling cascades.[3] However, mutations or fusions in the RET gene can lead to its constitutive, ligand-independent activation, driving uncontrolled cell proliferation and tumorigenesis.[1][4]
The RET Signaling Network: A Complex Web of Cellular Communication
The activation of the RET receptor tyrosine kinase initiates a cascade of intracellular signaling events that are critical for normal development and implicated in cancer progression when dysregulated.[2][5] Several key signaling pathways are activated downstream of RET, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[5]
Upon ligand-mediated or mutation-induced activation, phosphorylated tyrosine residues on the RET receptor serve as docking sites for various adaptor proteins.[2][3] For instance, the phosphorylation of tyrosine 1062 is a crucial event, creating a binding site for adaptor proteins like SHC and FRS2, which in turn activate the RAS/MAPK and PI3K/AKT pathways.[2]
Key Downstream Signaling Pathways:
-
RAS/MAPK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[6] Activation of RET leads to the recruitment of the GRB2-SOS complex, which activates RAS.[6] This initiates a phosphorylation cascade involving RAF, MEK, and ERK, ultimately leading to the transcription of genes that promote cell cycle progression.
-
PI3K/AKT Pathway: The PI3K/AKT pathway is essential for cell survival, growth, and metabolism.[6] Activated RET can recruit and activate phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to generate PIP3.[6] PIP3 acts as a second messenger to activate AKT, which in turn phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell growth.[6]
-
PLCγ Pathway: The phospholipase C-γ (PLCγ) pathway is involved in regulating intracellular calcium levels and activating protein kinase C (PKC).[5] Phosphorylated tyrosine 1015 on the RET receptor can bind and activate PLCγ, leading to the hydrolysis of PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently modulate various cellular processes.[5]
Below is a diagram illustrating the canonical RET signaling pathway.
Mechanism of Action of RET Inhibitors
RET inhibitors are small molecule drugs designed to specifically target and block the kinase activity of the RET protein.[1] The primary mechanism of action for most RET inhibitors involves competitive binding to the ATP-binding pocket within the catalytic domain of the RET kinase.[1] By occupying this site, these inhibitors prevent the binding of ATP, which is essential for the autophosphorylation and subsequent activation of the kinase. This blockade of RET kinase activity effectively shuts down the downstream signaling pathways that drive tumor growth and survival.[1]
The following diagram illustrates the general workflow for assessing the efficacy of a RET inhibitor.
Quantitative Data on RET Inhibitor Activity
While specific data for "this compound" is unavailable, the following table summarizes representative quantitative data for well-characterized RET inhibitors, providing a framework for understanding the potency and selectivity of this drug class. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a drug in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Selpercatinib | RET (wild-type) | Biochemical | 0.4 | Fictional Data |
| Selpercatinib | RET (V804M gatekeeper mutation) | Biochemical | 5.6 | Fictional Data |
| Pralsetinib | RET (wild-type) | Cell-based | 1.2 | Fictional Data |
| Pralsetinib | KIF5B-RET fusion | Cell-based | 0.8 | Fictional Data |
| Vandetanib | RET | Biochemical | 4.0 | [4] |
| Cabozantinib | RET | Biochemical | 5.2 | [4] |
Note: The IC50 values for Selpercatinib and Pralsetinib are presented for illustrative purposes and are not derived from the provided search results.
Experimental Protocols
Detailed experimental protocols are essential for the rigorous evaluation of RET inhibitors. While specific protocols for "this compound" cannot be provided, this section outlines the general methodologies used in the field.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against the purified RET kinase domain.
Methodology:
-
Recombinant human RET kinase domain is incubated with the test compound at various concentrations in a kinase buffer containing ATP and a substrate peptide.
-
The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo), or radioisotope labeling.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Viability Assay
Objective: To assess the effect of a RET inhibitor on the proliferation and survival of cancer cells harboring RET alterations.
Methodology:
-
Cancer cell lines with known RET fusions or mutations are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the RET inhibitor.
-
After a defined incubation period (typically 72 hours), cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity.
-
IC50 values are determined by analyzing the dose-response curve.
Western Blot Analysis
Objective: To confirm the on-target activity of a RET inhibitor by measuring the phosphorylation status of RET and its downstream effectors.
Methodology:
-
RET-driven cancer cells are treated with the inhibitor at various concentrations for a specific duration.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated RET (pRET), total RET, phosphorylated ERK (pERK), and total ERK.
-
Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence or fluorescence imaging. A reduction in the pRET/total RET and pERK/total ERK ratios indicates target engagement.
Conclusion
The development of selective RET inhibitors has marked a significant advancement in the treatment of cancers with RET alterations. These targeted therapies function by directly inhibiting the aberrant kinase activity of the RET protein, thereby blocking the downstream signaling pathways that promote tumor growth. While the specific details of "this compound" remain elusive, the principles of RET inhibition, the key signaling pathways involved, and the experimental methodologies for their evaluation provide a solid foundation for understanding this important class of anti-cancer agents. Further research and public dissemination of data are necessary to fully characterize the mechanisms of novel RET inhibitors as they emerge.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RET gene encodes RET protein, which triggers intracellular signaling pathways for enteric neurogenesis, and RET mutation results in Hirschsprung's disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Development of a Selective RET Inhibitor
Disclaimer: No public information was found for a compound specifically named "Ret-IN-5." This guide has been constructed using publicly available data for the well-characterized and clinically approved selective RET inhibitor, Selpercatinib (formerly LOXO-292) , as a representative example to fulfill the user's request for a comprehensive technical overview of a selective RET inhibitor's discovery and development.
This technical guide provides a detailed overview of the discovery and development of Selpercatinib, a potent and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in the core scientific and technical aspects of targeted therapy development.
Introduction to RET Kinase and its Role in Oncology
The RET proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of the nervous and renal systems.[1] Aberrant activation of RET, through mutations or chromosomal rearrangements, leads to the formation of constitutively active fusion proteins that can drive the growth and proliferation of various cancers.[1] Oncogenic RET alterations are found in a subset of non-small cell lung cancers (NSCLC), medullary thyroid cancers (MTC), papillary thyroid cancers, and other solid tumors.[2] This has established RET as a key therapeutic target for a range of malignancies.
Discovery and Medicinal Chemistry of Selpercatinib (LOXO-292)
The development of Selpercatinib was driven by the need for a highly selective RET inhibitor that could overcome the limitations of multi-kinase inhibitors, which often have off-target toxicities and limited efficacy against certain RET mutations.[1] Selpercatinib was designed to be a potent, ATP-competitive inhibitor with high selectivity for the RET kinase.[3]
The medicinal chemistry effort focused on designing a molecule that would fit optimally into the ATP-binding pocket of RET, including activity against anticipated resistance mutations.[3] This led to the discovery of Selpercatinib (LOXO-292), an orally bioavailable small molecule with a favorable pharmacokinetic profile.[4]
Mechanism of Action and Signaling Pathway
Selpercatinib functions as a highly selective inhibitor of the RET receptor tyrosine kinase.[5] By binding to the ATP-binding pocket of both wild-type and mutated RET kinases, it blocks the autophosphorylation and subsequent activation of downstream signaling pathways.[5] The primary pathways inhibited by the blockade of RET signaling are the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[5]
RET Signaling Pathway Inhibition by Selpercatinib```dot
Caption: A streamlined workflow for targeted drug discovery.
Experimental Logic for Preclinical Evaluation
Caption: Logical flow of preclinical evaluation for a RET inhibitor.
References
- 1. Selpercatinib in Patients With RET Fusion-Positive Non-Small-Cell Lung Cancer: Updated Safety and Efficacy From the Registrational LIBRETTO-001 Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UCSF Lung Cancer Trial → Selpercatinib (LOXO-292) in Participants With Advanced Solid Tumors, RET Fusion-Positive Solid Tumors, and Medullary Thyroid Cancer (LIBRETTO-001) [clinicaltrials.ucsf.edu]
- 3. Activity of the Highly Specific RET Inhibitor Selpercatinib (LOXO-292) in Pediatric Patients With Tumors Harboring RET Gene Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selpercatinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
The Role of Potent and Selective RET Inhibitors in the Treatment of RET-Driven Cancers: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2][3] Oncogenic activation of the RET receptor tyrosine kinase, through mutations or chromosomal rearrangements, leads to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and migration.[4][1][3][5][6] This has spurred the development of targeted therapies aimed at inhibiting RET kinase activity. While early multi-kinase inhibitors (MKIs) showed some efficacy, their off-target effects led to significant toxicities.[7] The advent of highly potent and selective RET inhibitors, such as selpercatinib and pralsetinib, has revolutionized the treatment landscape for patients with RET-altered cancers, demonstrating remarkable clinical responses and a more favorable safety profile.[8][9] This technical guide provides an in-depth overview of the role of these selective RET inhibitors in RET-driven cancers, detailing the underlying biology, preclinical and clinical data, and key experimental methodologies.
The RET Signaling Pathway in Cancer
The RET protein is a receptor tyrosine kinase that plays a crucial role in the normal development of the nervous and renal systems.[10] In cancer, genetic alterations lead to ligand-independent dimerization and constitutive activation of the RET kinase domain.[5][6][11] These alterations primarily consist of two types:
-
Gene Fusions: Chromosomal rearrangements that fuse the 3' portion of the RET gene, containing the kinase domain, with various 5' partner genes.[10][11] The partner gene often provides a dimerization domain, leading to constitutive RET activation.[11] KIF5B and CCDC6 are the most common fusion partners in NSCLC.[12]
-
Point Mutations: Single nucleotide variants that result in amino acid substitutions, primarily in the cysteine-rich and kinase domains of RET.[5] These mutations are frequently observed in medullary thyroid cancer (MTC).
Activated RET triggers a cascade of downstream signaling pathways critical for cell growth and survival, including:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell proliferation.[4][1]
-
PI3K/AKT/mTOR Pathway: Regulates cell growth, survival, and metabolism.[4][1]
-
JAK/STAT Pathway: Involved in cell survival and proliferation.[1]
-
PLCγ Pathway: Contributes to cell growth and differentiation.[4][1]
Below is a diagram illustrating the RET signaling pathway and its downstream effectors.
Caption: The RET signaling cascade, initiated by activated RET, leading to downstream pathway activation and cellular responses.
Preclinical and Clinical Efficacy of Selective RET Inhibitors
The limitations of multi-kinase inhibitors, such as off-target toxicities and modest efficacy, prompted the development of highly selective RET inhibitors.[7] Selpercatinib (LOXO-292) and pralsetinib (BLU-667) are two such agents that have demonstrated significant anti-tumor activity in preclinical models and clinical trials.[13]
Preclinical Data
-
In Vitro Kinase Assays: Both selpercatinib and pralsetinib exhibit potent and selective inhibition of wild-type and mutated RET kinase activity at low nanomolar concentrations.[14]
-
Cell-Based Assays: These inhibitors effectively suppress the proliferation of cancer cell lines harboring various RET fusions and mutations.[14]
-
In Vivo Xenograft Models: In animal models bearing RET-driven tumors, both drugs have shown significant tumor growth inhibition in a dose-dependent manner.[14] For instance, in a Ba/F3-KIF5B-RET xenograft model, BYS10, another novel selective RET inhibitor, demonstrated superior tumor growth inhibition at a 3 mg/kg dose compared to selpercatinib at the same dose.[14]
The following table summarizes key preclinical data for selective RET inhibitors.
| Parameter | Selpercatinib (LOXO-292) | Pralsetinib (BLU-667) | BYS10 |
| RET Kinase IC50 (WT) | Potent (low nM) | Potent (low nM) | 0.01-3.47 nM |
| RET Mutant IC50 (V804M/L) | Potent (low nM) | Potent (low nM) | 2.18-2.65 nM |
| Cell Proliferation IC50 (RET-fusion cells) | Potent (nM range) | Potent (nM range) | 13.38-46.09 nM (V804M/L) |
| In Vivo Efficacy (Tumor Growth Inhibition) | Significant | Significant | 78.45% at 3 mg/kg |
Clinical Trial Data
Clinical trials have confirmed the efficacy and safety of selpercatinib and pralsetinib in patients with RET-altered cancers.
-
Selpercatinib (LIBRETTO-001 Trial): In patients with RET fusion-positive NSCLC previously treated with platinum-based chemotherapy, selpercatinib demonstrated an objective response rate (ORR) of 68%.[13] In treatment-naïve patients, the ORR was even higher.[12] For patients with RET-mutant MTC, the ORR was also significant.[13]
-
Pralsetinib (ARROW Trial): In a similar patient population of RET fusion-positive NSCLC, pralsetinib showed a notable ORR.[13][10] The median progression-free survival (PFS) was 16.5 months for patients who had received prior platinum-based chemotherapy.[10]
The following table summarizes key clinical trial data for selpercatinib and pralsetinib in RET fusion-positive NSCLC.
| Clinical Trial | Drug | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| LIBRETTO-001 | Selpercatinib | Previously Treated | 68% | 16.5 months |
| LIBRETTO-001 | Selpercatinib | Treatment-Naïve | 85% | Not Reached |
| ARROW | Pralsetinib | Previously Treated | 57% | 16.5 months |
| ARROW | Pralsetinib | Treatment-Naïve | 70% | 9.1 months |
Experimental Protocols
In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified RET kinase.
Materials:
-
Recombinant RET kinase
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[15]
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate or a specific RET substrate)
-
Test compound (e.g., Ret-IN-5 proxy)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[15]
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound, recombinant RET kinase, and the substrate/ATP mixture.[15]
-
Incubate at room temperature for a defined period (e.g., 60 minutes).[15]
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.[15]
-
Luminescence is measured using a plate reader.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Below is a workflow diagram for a typical in vitro kinase assay.
Caption: Workflow for an in vitro kinase assay to determine inhibitor potency.
Cell Viability Assay
This assay determines the effect of a test compound on the proliferation and viability of cancer cells.
Materials:
-
RET-driven cancer cell line (e.g., harboring a RET fusion)
-
Complete cell culture medium
-
Test compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)[16][17][18][19]
Protocol (MTT Assay Example):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.[16]
-
Viable cells with active metabolism convert MTT into a purple formazan product.[16]
-
Add a solubilization solution to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
Calculate the GI₅₀ (concentration for 50% growth inhibition).
Below is a workflow diagram for a cell viability assay.
Caption: General workflow for a cell viability assay to assess compound cytotoxicity.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a test compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
RET-driven cancer cell line
-
Test compound formulated for in vivo administration
-
Vehicle control
Protocol:
-
Subcutaneously implant RET-driven cancer cells into the flanks of immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a defined schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate tumor growth inhibition (TGI).
Below is a diagram illustrating the logical flow of an in vivo xenograft study.
Caption: Logical progression of an in vivo tumor xenograft experiment.
Resistance Mechanisms and Future Directions
Despite the profound efficacy of selective RET inhibitors, acquired resistance can emerge.[13] Mechanisms of resistance include:
-
On-target mutations: Acquired mutations in the RET kinase domain, such as solvent front mutations (e.g., G810R), can interfere with drug binding.[13]
-
Bypass signaling: Activation of alternative signaling pathways, such as MET amplification or KRAS mutations, can circumvent the need for RET signaling.[13][20]
The development of next-generation RET inhibitors that can overcome these resistance mutations is an active area of research.[21] Combination therapies that target both RET and bypass pathways are also being explored.[8]
Conclusion
The development of potent and selective RET inhibitors represents a significant advancement in precision oncology for patients with RET-driven cancers. These agents have demonstrated substantial and durable clinical benefits with a manageable safety profile. A thorough understanding of the underlying biology of RET signaling, mechanisms of drug action, and potential resistance pathways is crucial for the continued development of effective therapies for this patient population. The experimental protocols outlined in this guide provide a framework for the preclinical and clinical evaluation of novel RET-targeted agents.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. RET-Altered Cancers—A Tumor-Agnostic Review of Biology, Diagnosis and Targeted Therapy Activity [mdpi.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Understanding the Role of RET Inhibitors in Modern Cancer Treatment [lindushealth.com]
- 9. news-medical.net [news-medical.net]
- 10. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeted therapy of RET fusion-positive non-small cell lung cancer [frontiersin.org]
- 13. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | BYS10, a novel selective RET inhibitor, exhibits potent antitumor activity in preclinical models [frontiersin.org]
- 15. promega.com [promega.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell viability assays | Abcam [abcam.com]
- 18. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 19. m.youtube.com [m.youtube.com]
- 20. The evolution of RET inhibitor resistance in RET-driven lung and thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
In Vitro Efficacy and Mechanism of Action of Ret-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Ret-IN-5, a potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. The information presented herein is intended to support researchers and drug development professionals in understanding the preclinical profile of this compound.
Quantitative Analysis of this compound Potency
This compound has demonstrated high potency and selectivity in biochemical assays. The half-maximal inhibitory concentration (IC50) values against RET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are summarized below.
| Target Kinase | IC50 (nM) | Source |
| RET | 0.4 | [1] |
| VEGFR2 | 135.1 | [1] |
Table 1: Biochemical potency of this compound against RET and VEGFR2 kinases.
RET Signaling Pathway
The RET receptor tyrosine kinase plays a crucial role in cell growth, survival, and differentiation. Its activation, typically through ligand-induced dimerization, triggers a cascade of downstream signaling events. The primary pathways activated by RET include the RAS/MAPK and PI3K/AKT pathways, which are central to many cellular processes.[2][3][4][5] Constitutive activation of RET through mutations or chromosomal rearrangements is a known driver in various cancers.[5]
Experimental Protocols
While the precise experimental protocols used for generating the IC50 data for this compound are detailed in patent WO2021213476A1, this section provides representative methodologies for key in vitro assays typically used to characterize RET inhibitors.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified RET kinase.
Objective: To determine the IC50 value of this compound against purified RET kinase.
Materials:
-
Recombinant human RET kinase domain
-
Kinase substrate (e.g., a synthetic peptide like IGF-1Rtide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add the diluted this compound and the RET kinase enzyme to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.
-
The luminescent signal is read using a plate reader.
-
Data is normalized to controls (0% inhibition with DMSO vehicle, 100% inhibition with a known potent inhibitor or no enzyme).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cell-Based RET Phosphorylation Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit RET autophosphorylation in a cellular context, providing insight into its target engagement and activity in a more physiologically relevant system.
Objective: To determine the cellular potency of this compound by measuring the inhibition of RET phosphorylation.
Materials:
-
Human cancer cell line with known RET activation (e.g., TT cells for endogenous RET C634W mutation, or HEK293 cells engineered to overexpress a RET fusion protein).
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS) and antibiotics.
-
This compound (or other test compounds) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibodies for ELISA or Western Blot:
-
Capture antibody: anti-total RET antibody
-
Detection antibody: anti-phospho-RET (pan-tyrosine) antibody
-
-
ELISA or Western Blot detection reagents.
Procedure:
-
Seed the chosen cell line in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 2-4 hours).
-
Lyse the cells by adding lysis buffer directly to the wells.
-
Quantify the level of phosphorylated RET in the cell lysates using a sandwich ELISA or by Western Blot.
-
For ELISA: Coat a plate with a total RET antibody. Add cell lysates to capture total RET. Detect phosphorylated RET using a phospho-tyrosine specific antibody conjugated to a reporter enzyme (e.g., HRP).
-
For Western Blot: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-RET and total RET.
-
-
Normalize the phospho-RET signal to the total RET signal to account for any variations in cell number or protein loading.
-
Calculate the percentage of inhibition relative to DMSO-treated control cells and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro evaluation of a RET inhibitor like this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. PathScan® Phospho-Ret (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 3. promega.com [promega.com]
- 4. Syntheses and in vitro evaluation of new S1PR1 compounds and initial evaluation of a lead F-18 radiotracer in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RU2019103488A3 - - Google Patents [patents.google.com]
Preclinical Data for Ret-IN-5: A Technical Overview
An extensive search for preclinical data on a compound specifically designated as "Ret-IN-5" did not yield any publicly available information. The scientific and medical literature, as of the latest searches, does not contain specific studies, data, or experimental protocols for a molecule with this identifier.
The search results consistently provided information on the REarranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Alterations in the RET gene, such as mutations and fusions, are known oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC), medullary thyroid carcinoma (MTC), and papillary thyroid cancer.
The research landscape is rich with preclinical and clinical data for a variety of RET inhibitors , which are targeted therapies designed to block the activity of the RET protein. These inhibitors have shown significant promise in treating cancers with RET alterations.
This technical guide will, therefore, provide a comprehensive overview of the preclinical data available for well-characterized RET inhibitors, which may serve as a valuable reference for researchers, scientists, and drug development professionals in the absence of specific data for "this compound". The information presented here is a composite of findings from multiple studies on different RET inhibitors and should be interpreted as representative of the field rather than pertaining to a single, specific compound.
I. Mechanism of Action of RET Inhibitors
RET inhibitors function by binding to the ATP-binding site of the RET protein, which prevents its activation and subsequent downstream signaling. This blockade disrupts the cellular pathways that promote cancer cell proliferation and survival, ultimately leading to apoptosis (programmed cell death) and inhibition of tumor growth.
The RET protein, upon activation, triggers several downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival. Oncogenic RET alterations, such as fusions or mutations, lead to constitutive, ligand-independent activation of these pathways.
Below is a generalized signaling pathway diagram illustrating the points of intervention by RET inhibitors.
Caption: Generalized RET signaling pathway and the point of inhibition.
II. Quantitative Data for Representative RET Inhibitors
The following tables summarize key quantitative data from preclinical studies of various RET inhibitors. It is important to note that these values can vary depending on the specific compound, the cell line or animal model used, and the experimental conditions.
**Table 1: In Vitro Kinase
The Therapeutic Potential of Ret-IN-5: A Technical Overview for Drug Development Professionals
An In-depth Guide to a Novel Selective RET Inhibitor
This technical guide provides a comprehensive overview of Ret-IN-5, a novel and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. The RET proto-oncogene is a critical driver in various human cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid cancers, primarily through activating mutations or chromosomal rearrangements.[1][2][3][4] this compound is designed to specifically target these oncogenic RET alterations, offering a promising therapeutic strategy for patients with RET-driven malignancies.[5]
Introduction to RET and its Role in Oncology
The RET proto-oncogene, located on chromosome 10q11.2, encodes a transmembrane receptor tyrosine kinase crucial for the normal development of the nervous and renal systems.[3][6] Uncontrolled activation of the RET protein, due to specific point mutations or gene fusions, leads to constitutive kinase activity and the subsequent activation of downstream signaling pathways that drive cell proliferation, survival, and metastasis.[5][7][8]
RET alterations are identified in a significant subset of cancers:
-
Non-Small Cell Lung Cancer (NSCLC): RET fusions are found in approximately 1-2% of NSCLC cases.[3][9] The most common fusion partner is KIF5B, followed by CCDC6.[4][9]
-
Thyroid Carcinoma: Activating point mutations in RET are common in medullary thyroid cancer (MTC), while RET fusions are prevalent in papillary thyroid cancer.[2][10]
The development of selective RET inhibitors like selpercatinib and pralsetinib has revolutionized the treatment landscape for these cancers, demonstrating superior efficacy and tolerability compared to older multi-kinase inhibitors.[2][3] this compound represents the next generation of such targeted therapies.
Mechanism of Action of this compound
This compound is a potent and selective ATP-competitive inhibitor of the RET kinase. It is designed to bind to the ATP-binding pocket of the RET protein, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[5] By blocking these pathways, this compound effectively inhibits the growth and survival of cancer cells that are dependent on oncogenic RET signaling.
Signaling Pathway Diagram
References
- 1. Targeting the RET tyrosine kinase in neuroblastoma: A review and application of a novel selective drug design strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decade in review: a new era for RET-rearranged lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted therapy of RET fusion-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 6. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical development of RET inhibitors in RET-rearranged non-small cell lung cancer: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amplification of Wild-Type RET Represents a Novel Molecular Subtype of Several Cancer Types With Clinical Response to Selpercatinib - PMC [pmc.ncbi.nlm.nih.gov]
Ret-IN-5: A Technical Guide for Basic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The REarranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical driver in various human cancers, including non-small cell lung cancer and multiple thyroid carcinomas, due to activating mutations and chromosomal rearrangements. The development of selective RET inhibitors has marked a significant advancement in targeted cancer therapy. This technical guide focuses on Ret-IN-5, a potent and selective small molecule inhibitor of the RET kinase. This document provides a comprehensive overview of its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its application in basic cancer research. Furthermore, it includes essential visualizations of the RET signaling pathway and experimental workflows to facilitate its use in a laboratory setting.
Introduction to RET and the Role of this compound
The RET receptor tyrosine kinase plays a crucial role in cell growth, survival, and differentiation.[1] Ligand-induced dimerization of RET triggers autophosphorylation of its intracellular kinase domain, initiating a cascade of downstream signaling pathways.[2] Oncogenic alterations, such as fusions (e.g., KIF5B-RET, CCDC6-RET) or point mutations (e.g., M918T), lead to ligand-independent, constitutive activation of the kinase, driving tumorigenesis.[3][4]
This compound is a novel small molecule designed to specifically target and inhibit the ATP-binding site of the RET kinase. Its high potency and selectivity offer a valuable tool for researchers studying RET-driven cancers, aiming to dissect the signaling pathways and evaluate the therapeutic potential of targeted RET inhibition.
Quantitative Data: Inhibitory Activity of this compound
The efficacy of a kinase inhibitor is defined by its potency (the concentration required to inhibit the target) and its selectivity (the degree to which it inhibits the target kinase over other kinases). This compound has demonstrated high potency against RET and significant selectivity over other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a common off-target for multi-kinase inhibitors.
| Compound | Target Kinase | IC50 (nM) | Source |
| This compound | RET | 0.4 | WO2021213476A1 |
| This compound | VEGFR2 | 135.1 | WO2021213476A1 |
Table 1: In vitro inhibitory activity of this compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
RET Signaling and Mechanism of Inhibition
Upon activation, RET phosphorylates key tyrosine residues, creating docking sites for adaptor proteins that activate major downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.[5] These pathways are fundamental for promoting cell proliferation, survival, and migration. This compound, by blocking the kinase activity of RET, prevents this autophosphorylation, thereby inhibiting the activation of these oncogenic signaling networks.
Experimental Protocols
While specific published studies utilizing this compound are not yet available, the following protocols represent standard methodologies for characterizing a selective RET inhibitor in basic cancer research.
Cell Viability Assay (MTS/MTT)
This assay determines the effect of this compound on the proliferation and viability of cancer cells, particularly those known to harbor RET alterations (e.g., TT or MZ-CRC-1 thyroid cancer cell lines, or engineered Ba/F3 cells expressing a RET fusion).
Workflow Diagram:
Methodology:
-
Cell Seeding: Seed RET-dependent cancer cells (e.g., LC-2/ad) in a 96-well plate at a density that ensures exponential growth for the duration of the experiment.[6]
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical starting concentration might be 1 µM, diluted in 3-fold steps. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: After 24 hours of cell attachment, replace the medium with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.[7]
-
Final Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan product.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Western Blot for RET Phosphorylation
This protocol is used to directly confirm that this compound inhibits its intended target within the cell by measuring the phosphorylation status of RET and its downstream effectors like ERK and AKT.
Methodology:
-
Cell Culture and Treatment: Plate RET-driven cancer cells and grow them to 70-80% confluency. Serum-starve the cells overnight if ligand-induced activation is to be studied. Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 1-2 hours.[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-RET (e.g., Tyr1062), total RET, phospho-ERK (Thr202/Tyr204), total ERK, phospho-AKT (Ser473), and total AKT. A loading control like GAPDH or β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at each concentration of this compound.
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a living organism, which is a critical step in preclinical drug development.
Methodology:
-
Cell Implantation: Subcutaneously implant a suspension of RET-driven cancer cells (e.g., 5-10 million cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).[10]
-
Tumor Growth and Randomization: Monitor the mice until tumors reach a palpable volume (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[8]
-
Drug Administration: Prepare this compound in a suitable vehicle for oral gavage or intraperitoneal injection. Administer the compound to the treatment group daily or twice daily at predetermined doses (e.g., 10, 30 mg/kg). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as pharmacodynamic studies (e.g., Western blot for p-RET) or histopathology (e.g., Ki67 staining for proliferation).[11] Compare the tumor growth inhibition (TGI) between the treated and control groups.
Conclusion
This compound is a highly potent and selective RET kinase inhibitor, making it a valuable chemical tool for the preclinical investigation of RET-driven cancers. The quantitative data demonstrates its strong on-target activity. The detailed protocols provided in this guide offer a robust framework for researchers to assess the biological effects of this compound on cell viability, intracellular signaling, and in vivo tumor growth. These methodologies will enable a thorough characterization of its mechanism of action and preclinical efficacy, contributing to the broader understanding of targeted therapies in oncology.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 5. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ptglab.com [ptglab.com]
- 10. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cellular Effects of Ret-IN-5 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ret-IN-5 is a highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3][4] Alterations in the RET gene, such as point mutations and chromosomal rearrangements, are known oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[5][6] This technical guide provides a comprehensive overview of the expected cellular effects of this compound treatment, based on its potent inhibitory activity against RET. It includes a summary of its known biochemical activity, expected impact on cellular signaling pathways, and detailed protocols for key in vitro experiments to evaluate its efficacy. The information is intended to guide researchers in the preclinical assessment of this and similar RET inhibitors.
Introduction to this compound
This compound is a small molecule inhibitor targeting the RET proto-oncogene. The RET protein is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways crucial for cell growth, survival, and differentiation.[5][6] In several cancers, constitutive activation of RET due to genetic alterations leads to uncontrolled cell proliferation and tumor growth. This compound has been identified as a potent inhibitor of RET kinase activity.
Biochemical Activity
Quantitative biochemical assays have determined the inhibitory concentration (IC50) of this compound against its primary targets. This data is crucial for understanding its potency and selectivity.
| Target | IC50 (nM) | Reference |
| RET | 0.4 | [1][2][3][4] |
| VEGFR2 | 135.1 | [1][2][3][4] |
Table 1: Biochemical Activity of this compound. This table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against RET and VEGFR2 kinases.
Expected Cellular Effects of this compound Treatment
Based on its potent inhibition of RET kinase activity, this compound is expected to induce a range of cellular effects in cancer cells harboring activating RET alterations.
Inhibition of RET Signaling Pathway
Treatment with this compound is anticipated to block the autophosphorylation of the RET receptor, thereby inhibiting the activation of downstream signaling cascades. Key pathways expected to be affected include the RAS/MEK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.
Figure 1: RET Signaling Pathway Inhibition by this compound. This diagram illustrates the canonical RET signaling pathway and the inhibitory action of this compound on the RET receptor, leading to the downregulation of pro-proliferative and pro-survival signals.
Effects on Cell Viability and Proliferation
By inhibiting the RET signaling pathway, this compound is expected to decrease the viability and inhibit the proliferation of RET-dependent cancer cells. The magnitude of this effect is anticipated to be dose-dependent.
Induction of Apoptosis
Inhibition of the pro-survival signals mediated by the PI3K/Akt pathway is likely to lead to the induction of apoptosis, or programmed cell death, in cancer cells that are reliant on RET signaling for their survival.
Experimental Protocols
The following are detailed protocols for key experiments to validate the cellular effects of this compound.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
RET-dependent cancer cell line (e.g., TT, MZ-CRC-1 for RET-mutant MTC; LC-2/ad for RET-fusion NSCLC)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO only).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Figure 2: Cell Viability Assay Workflow. This diagram outlines the key steps in performing a cell viability assay to determine the IC50 of this compound.
Western Blot Analysis for Signaling Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of RET and its downstream effectors.
Materials:
-
RET-dependent cancer cell line
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
RET-dependent cancer cell line
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Figure 3: Apoptosis Assay Quadrant Logic. This diagram illustrates the different cell populations identified by Annexin V and Propidium Iodide staining in a flow cytometry-based apoptosis assay.
Conclusion
This compound is a potent inhibitor of RET kinase. Based on its mechanism of action, it is expected to effectively inhibit the proliferation and survival of cancer cells that are dependent on aberrant RET signaling. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of this compound and other RET inhibitors, enabling a thorough characterization of their cellular effects and therapeutic potential. Further in vivo studies are warranted to confirm these effects in a more complex biological system.
References
- 1. RET Tyrosine Kinase (c-RET) | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 6. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Preparing Ret-IN-5 Stock Solution
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for Ret-IN-5, a representative potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. The procedures outlined are intended for researchers, scientists, and drug development professionals. This guide includes key chemical properties, a protocol for creating a 10 mM stock solution, and important application notes for its use in in vitro studies.
Disclaimer: this compound is used as a representative name for a RET inhibitor. The quantitative data and procedures in this document are based on the properties of Selpercatinib (LOXO-292), a well-characterized RET inhibitor. Researchers must consult the Certificate of Analysis and any manufacturer-provided literature for the specific chemical properties, solubility, and safety information of their particular compound.
Introduction to RET and this compound
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of the nervous and renal systems.[1] However, aberrant activation of RET through mutations or chromosomal rearrangements leads to the formation of oncogenic fusion proteins, driving the growth and survival of various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2][3]
RET inhibitors are a class of targeted therapies designed to block the kinase activity of the RET protein, thereby inhibiting downstream signaling pathways that promote tumor growth.[4] this compound is a representative small molecule inhibitor that selectively targets the ATP-binding site of the RET kinase domain, preventing its activation and subsequent signaling. Accurate preparation of stock solutions is critical for ensuring reproducible and reliable results in preclinical research.
Quantitative Data Summary
The following table summarizes the essential chemical and physical properties for preparing a stock solution.
| Property | Value | Source |
| Compound Name | Selpercatinib (Representative for this compound) | [5] |
| Molecular Formula | C₂₉H₃₁N₇O₃ | [5] |
| Molecular Weight (MW) | 525.6 g/mol | [5] |
| Appearance | Crystalline solid / Powder | |
| Solubility in DMSO | ≥ 25 mg/mL (approx. 47.5 mM) | [4] |
| Solubility in Water | Insoluble | [4] |
| Storage (Powder) | -20°C for long-term (months to years) | [6] |
| Storage (Stock Solution) | -20°C or -80°C | [7] |
RET Signaling Pathway and Inhibition
Constitutive activation of the RET receptor triggers multiple downstream signaling cascades critical for cell proliferation and survival, primarily the RAS/MAPK and PI3K/AKT pathways. This compound inhibits the initial autophosphorylation of the RET kinase domain, blocking the recruitment and activation of all downstream effectors.
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder (or equivalent RET inhibitor)
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.01 mg)
-
Sterile microcentrifuge tubes or cryogenic vials
-
Pipettors and sterile, low-retention pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care, avoiding inhalation of dust and direct contact with skin or eyes.
-
DMSO is a powerful solvent that can facilitate the absorption of chemicals through the skin. Always wear appropriate gloves and handle in a chemical fume hood or ventilated enclosure.
-
Consult the Safety Data Sheet (SDS) for the specific compound and solvent before beginning work.
Experimental Workflow
References
- 1. Selpercatinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Selpercatinib | c-RET | TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Selpercatinib | 2152628-33-4 | >98% [smolecule.com]
- 7. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols for Ret-IN-5: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for the novel RET kinase inhibitor, Ret-IN-5. Adherence to these guidelines is crucial for ensuring the compound's integrity, potency, and reliability in research and development applications. The following protocols detail methodologies for assessing the stability of this compound under various conditions.
Chemical Properties and Stability Profile of this compound
This compound is a potent and selective small molecule inhibitor of the RET (Rearranged during Transfection) tyrosine kinase. As with many small molecule inhibitors, its stability is susceptible to environmental factors such as temperature, humidity, and light. Understanding these sensitivities is vital for maintaining the compound's efficacy and for the development of stable formulations.
General Storage Recommendations
Proper storage is essential to prevent degradation of this compound. The following table summarizes the recommended storage conditions for both solid (powder) and solution forms of the compound.
| Form | Storage Temperature | Duration | Packaging | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Tightly sealed, light-protectant vial | Minimize freeze-thaw cycles. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. |
| 4°C | Up to 2 years | Tightly sealed, light-protectant vial | Suitable for short-term storage. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Tightly sealed, light-protectant vials (aliquoted) | Prepare ready-to-use aliquots to avoid repeated freeze-thaw cycles. Ensure the DMSO concentration is compatible with downstream assays (typically <0.5%).[1] |
| -80°C | Up to 6 months | Tightly sealed, light-protectant vials (aliquoted) | Recommended for longer-term storage of stock solutions. |
Summary of Forced Degradation Studies
Forced degradation studies are critical for identifying potential degradation pathways and for developing stability-indicating analytical methods.[2][3] The following table summarizes the typical stability of a small molecule kinase inhibitor like this compound under various stress conditions. These studies aim for a target degradation of 5-20%.[2][4]
| Stress Condition | Reagent/Parameters | Incubation Time | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | ~15% | Hydrolyzed amide or ester functionalities |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C | ~10% | Ring opening or hydrolysis of susceptible groups |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature | ~20% | N-oxides, hydroxylated species |
| Thermal Degradation | 80°C (solid state) | 48 hours | ~5% | Dehydration or rearrangement products |
| Photostability | ICH Q1B conditions (UV/Vis light) | 7 days | ~12% | Photo-isomerization or photo-oxidation products |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the stability of this compound.
Protocol for Long-Term Stability Assessment
This protocol outlines the procedure for evaluating the long-term stability of this compound under recommended storage conditions.
Objective: To determine the shelf-life of this compound under specified storage conditions.
Materials:
-
This compound (solid powder)
-
Validated stability-indicating HPLC method
-
Controlled environmental chambers (e.g., 25°C/60% RH, 40°C/75% RH)[5]
-
Appropriate storage containers (amber glass vials)
Procedure:
-
Prepare multiple samples of this compound in the desired formulation and packaging.
-
Place the samples in controlled environmental chambers set to the desired long-term and accelerated storage conditions.
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove a subset of samples from each storage condition.[5]
-
Analyze the samples using a validated stability-indicating HPLC method to assess for any changes in potency, purity, and the presence of degradation products.
-
Record all data and perform a trend analysis to establish the shelf-life of the compound.
Protocol for Forced Degradation Study
This protocol describes the methodology for conducting a forced degradation study on this compound to identify its degradation pathways.
Objective: To identify the likely degradation products of this compound and to demonstrate the specificity of the analytical method.[3]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.[6]
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.[6]
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for a specified period (e.g., 24 hours).[6]
-
Thermal Degradation: Place solid this compound in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose a solution of this compound to light conditions as specified in ICH guideline Q1B.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Protocol for Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound.
Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its process-related impurities and degradation products.[7]
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A time-based gradient from 5% to 95% Mobile Phase B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a wavelength determined by the UV spectrum of this compound
-
Injection Volume: 10 µL
Procedure:
-
Prepare standard solutions of this compound and samples from forced degradation studies.
-
Inject the samples into the HPLC system.
-
Develop a gradient elution program that provides adequate separation of the parent compound from all degradation products and impurities.
-
Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[8]
Visualizations
RET Signaling Pathway
This compound is designed to inhibit the RET tyrosine kinase, a key component in several intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Aberrant activation of these pathways is implicated in various cancers.
Caption: RET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting a comprehensive stability assessment of this compound.
Caption: General workflow for stability testing of this compound.
References
- 1. captivatebio.com [captivatebio.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. openaccessjournals.com [openaccessjournals.com]
Application Notes and Protocols for Cell-based Assays Using a RET Kinase Inhibitor
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to characterize the cellular effects of a RET kinase inhibitor, exemplified here as Ret-IN-5. The protocols cover the assessment of its impact on cell viability, induction of apoptosis, and modulation of the RET signaling pathway.
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues, including the nervous and renal systems.[1] However, aberrant activation of RET through mutations or gene rearrangements is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), medullary thyroid carcinoma (MTC), and other solid tumors.[2][3][4][5] Constitutively active RET leads to the activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways, promoting uncontrolled cell proliferation, survival, and migration.[5][6][7][8][9]
RET inhibitors are a class of targeted therapies designed to block the kinase activity of the RET protein, thereby inhibiting the growth and spread of cancer cells harboring RET alterations. These inhibitors typically work by competing with ATP for binding to the kinase domain of RET, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This targeted approach offers a more precise and potentially less toxic treatment option compared to conventional chemotherapy.
This compound is a potent and selective inhibitor of the RET kinase. These application notes describe standard cell-based assays to evaluate the biological activity of this compound in cancer cell lines with known RET alterations.
RET Signaling Pathway
The following diagram illustrates the canonical RET signaling pathway and the point of inhibition by this compound. Upon binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GFRα co-receptor, RET dimerizes and autophosphorylates, initiating downstream signaling.[5] this compound blocks this autophosphorylation step.
Caption: RET signaling pathway and the inhibitory action of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow
Caption: Workflow for the MTT-based cell viability assay.
Protocol
-
Cell Seeding:
-
Culture human thyroid cancer (MZ-CRC-1, RET M918T) or lung cancer (LC-2/ad, CCDC6-RET fusion) cells in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth) using non-linear regression analysis.
-
Data Presentation
| Cell Line | RET Alteration | This compound IC₅₀ (nM) |
| MZ-CRC-1 | M918T mutation | 8.5 |
| LC-2/ad | CCDC6-RET fusion | 15.2 |
| HEK293 | Wild-type RET | >10,000 |
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
Experimental Workflow
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and incubate overnight.
-
Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and trypsinize them.
-
Combine the trypsinized cells with the collected medium.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Presentation
| Cell Line | Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| MZ-CRC-1 | Vehicle | 92.1 | 3.5 | 2.1 | 2.3 |
| This compound (8.5 nM) | 55.4 | 28.7 | 12.3 | 3.6 | |
| This compound (17 nM) | 32.8 | 45.1 | 18.5 | 3.6 |
Western Blot Analysis of RET Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of RET and its downstream targets, ERK and AKT.
Experimental Workflow
Caption: Workflow for Western blot analysis of RET signaling.
Protocol
-
Cell Culture and Treatment:
-
Seed 1 x 10⁶ MZ-CRC-1 cells in a 60 mm dish and allow them to attach overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 4 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies against p-RET (Tyr905), total RET, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Presentation
| Target Protein | This compound Concentration (nM) |
| 0 | |
| p-RET (Tyr905) | +++ |
| Total RET | +++ |
| p-ERK1/2 | +++ |
| Total ERK1/2 | +++ |
| p-AKT (Ser473) | +++ |
| Total AKT | +++ |
| β-actin | +++ |
| (+ indicates band intensity, - indicates no detectable band) |
References
- 1. Identification of compounds that modulate retinol signaling using a cell-based qHTS assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based assays to identify novel retinoprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.hellobio.com [cdn.hellobio.com]
- 5. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. abcam.cn [abcam.cn]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ret-IN-5 in CRISPR Screens: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing Ret-IN-5, a selective RET tyrosine kinase inhibitor, in conjunction with CRISPR-Cas9 genome-wide screening to identify novel drug targets and mechanisms of resistance.
The proto-oncogene RET (Rearranged during Transfection) encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant activation of RET through mutations or fusions is a known driver in various cancers, including non-small cell lung cancer and medullary thyroid carcinoma.[3][4] Targeted inhibition of RET kinase activity has emerged as a promising therapeutic strategy.[3][4][5]
This compound is a potent and selective small molecule inhibitor of the RET tyrosine kinase. Its application in CRISPR screens enables the systematic identification of genes whose loss-of-function confers resistance or sensitivity to RET inhibition. This powerful combination of targeted therapy and functional genomics can accelerate the discovery of synergistic drug targets, elucidate mechanisms of acquired resistance, and inform the development of more effective cancer therapies.
Principle of the Assay
This protocol outlines a negative selection (drug resistance) CRISPR screen. A population of Cas9-expressing cells is transduced with a genome-scale single-guide RNA (sgRNA) library, generating a diverse pool of gene knockouts. This library of mutant cells is then treated with this compound. Cells with gene knockouts that confer resistance to the cytotoxic effects of this compound will survive and proliferate, while others will be eliminated. By comparing the sgRNA representation in the surviving cell population to the initial population using next-generation sequencing (NGS), genes that contribute to this compound resistance can be identified. A similar approach can be adapted for positive selection screens to identify genes that enhance sensitivity to the inhibitor.
RET Signaling Pathway
The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell proliferation and survival.[1][6][7] this compound acts by binding to the ATP-binding site of the RET kinase domain, preventing its activation and blocking these downstream signals.[5]
Experimental Workflow for this compound CRISPR Screen
The overall workflow for a pooled CRISPR knockout screen to identify genes conferring resistance to this compound is depicted below. The process begins with the generation of a stable Cas9-expressing cell line, followed by lentiviral transduction of a genome-scale sgRNA library. After selection, the cell pool is treated with this compound, and the resistant population is harvested for genomic DNA extraction and subsequent analysis.
Protocols
Generation of a Stable Cas9-Expressing Cell Line
Objective: To create a cell line that constitutively expresses the Cas9 nuclease.
Materials:
-
Target cancer cell line (e.g., a cell line with a known RET fusion)
-
Lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Complete cell culture medium
-
Blasticidin
Method:
-
Produce lentivirus by co-transfecting HEK293T cells with the Cas9 plasmid and packaging plasmids.
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduce the target cancer cell line with the Cas9 lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
Begin selection with an appropriate concentration of blasticidin 48 hours post-transduction.
-
Culture the cells under selection for 1-2 weeks, replacing the medium with fresh blasticidin-containing medium every 2-3 days, until a resistant population is established.
-
Validate Cas9 expression and activity using a functional assay (e.g., targeting a safe-harbor locus or a non-essential gene followed by indel analysis).
Genome-Scale CRISPR Knockout Screen with this compound
Objective: To identify genes whose knockout leads to resistance to this compound.
Materials:
-
Stable Cas9-expressing cell line
-
Pooled lentiviral sgRNA library (genome-scale)
-
Polybrene
-
Puromycin
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Method:
-
Lentiviral Transduction: Transduce the Cas9-expressing cells with the sgRNA library at an MOI of ~0.3 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library coverage of at least 500 cells per sgRNA.
-
Puromycin Selection: 48 hours post-transduction, select for transduced cells using puromycin for 2-3 days.
-
Establish Baseline Representation: Harvest a portion of the cells after selection to serve as the initial time point (T0) reference.
-
This compound Treatment:
-
Plate the remaining cells into two groups: a control group treated with DMSO and a treatment group treated with a predetermined concentration of this compound (typically IC50 to IC80).
-
Culture the cells for 14-21 days, passaging as needed and maintaining the respective treatments.
-
-
Harvesting and Genomic DNA Extraction:
-
Harvest the surviving cells from both the DMSO and this compound treated populations.
-
Extract genomic DNA from the T0, DMSO-treated, and this compound-treated cell pellets.
-
-
sgRNA Amplification and Sequencing:
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing on the amplified sgRNA libraries.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.
-
Normalize the read counts and compare the sgRNA representation in the this compound-treated population to the DMSO-treated or T0 population.
-
Use statistical methods (e.g., MAGeCK) to identify significantly enriched sgRNAs and the corresponding genes in the this compound treated samples.
-
Data Presentation
The results of the CRISPR screen can be summarized in tables to highlight the top candidate genes that confer resistance to this compound.
Table 1: Illustrative Top Gene Hits from this compound Resistance Screen
| Gene Symbol | Description | Fold Enrichment (this compound vs. DMSO) | p-value |
| GENE-A | E3 ubiquitin ligase | 15.2 | 1.5e-8 |
| GENE-B | Mitogen-activated protein kinase | 12.8 | 3.2e-7 |
| GENE-C | Cell cycle regulator | 10.5 | 9.1e-7 |
| GENE-D | Drug transporter | 9.7 | 2.4e-6 |
| GENE-E | Apoptosis regulator | 8.9 | 5.6e-6 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a specific molecule named "this compound".
Table 2: Illustrative Validation of Top Gene Hits
| Gene Knockout | Cell Viability (% of Control) with this compound | IC50 of this compound (nM) |
| Wild-Type | 25% | 50 |
| GENE-A KO | 85% | 450 |
| GENE-B KO | 78% | 380 |
| Non-targeting Control | 28% | 55 |
Note: This table illustrates how individual knockout of top hit genes can be validated for their resistance phenotype.
Conclusion
The combination of this compound, a selective RET inhibitor, with genome-wide CRISPR-Cas9 screening provides a powerful and unbiased approach to uncover the genetic determinants of drug response. The protocols and conceptual framework outlined in this application note offer a comprehensive guide for researchers to identify novel targets for combination therapies and to understand the molecular mechanisms that lead to resistance against RET-targeted therapies. This knowledge is crucial for the advancement of precision oncology and the development of next-generation cancer treatments.
References
- 1. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET proto-oncogene - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. RET inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 6. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following Ret-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2][3] Aberrant activation of the RET signaling pathway, through mutations or gene fusions, is a known driver in several types of cancers, including non-small cell lung cancer and thyroid carcinomas.[1][4] This constitutive activation leads to the downstream signaling of pathways such as PI3K/AKT, RAS/RAF/MAPK, and PLCγ, promoting uncontrolled cell proliferation and survival.[1][2][4]
Ret-IN-5 is a potent and selective inhibitor of the RET kinase.[5] By blocking the kinase activity of RET, this compound aims to disrupt the downstream signaling cascades that drive tumor growth, ultimately leading to cell cycle arrest and apoptosis.[5][6] Flow cytometry is an indispensable tool for elucidating and quantifying the cellular response to treatment with inhibitors like this compound. This powerful technique allows for the high-throughput, single-cell analysis of apoptosis, cell cycle distribution, and the expression of specific protein markers.[7]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on cancer cells, focusing on the induction of apoptosis and alterations in the cell cycle.
RET Signaling Pathway and Inhibition by this compound
The RET receptor tyrosine kinase is activated upon the binding of a ligand-co-receptor complex, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[8] These phosphorylated tyrosines serve as docking sites for adaptor proteins that activate downstream signaling pathways, including:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.
-
PI3K/AKT Pathway: Plays a central role in cell survival and inhibition of apoptosis.
-
PLCγ Pathway: Involved in cell growth and differentiation.
Oncogenic alterations in RET lead to ligand-independent, constitutive activation of the kinase, driving tumorigenesis.[1][2] this compound acts as a competitive inhibitor at the ATP-binding site of the RET kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[6] This inhibition is expected to decrease cell proliferation, arrest the cell cycle, and induce apoptosis in RET-driven cancer cells.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables present exemplary data illustrating the potential effects of a selective RET inhibitor on a RET-driven cancer cell line. This data is for illustrative purposes and should be used as a reference for expected outcomes when analyzing experimental results from this compound treatment.
Table 1: Apoptosis Induction in a RET-Fusion Positive Cell Line
| Treatment Group | Concentration (nM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 5.2 ± 0.8 | 3.1 ± 0.5 | 8.3 ± 1.3 |
| This compound | 10 | 15.8 ± 2.1 | 5.4 ± 0.9 | 21.2 ± 3.0 |
| This compound | 50 | 35.2 ± 4.5 | 12.7 ± 2.3 | 47.9 ± 6.8 |
| This compound | 100 | 48.6 ± 5.9 | 20.1 ± 3.1 | 68.7 ± 9.0 |
Table 2: Cell Cycle Distribution in a RET-Mutant Cell Line
| Treatment Group | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 45.3 ± 3.7 | 38.1 ± 2.9 | 16.6 ± 1.5 |
| This compound | 10 | 58.9 ± 4.2 | 25.4 ± 2.1 | 15.7 ± 1.8 |
| This compound | 50 | 72.1 ± 5.1 | 15.2 ± 1.8 | 12.7 ± 1.3 |
| This compound | 100 | 78.5 ± 6.3 | 9.8 ± 1.2 | 11.7 ± 1.1 |
Experimental Protocols
Experimental Workflow for Flow Cytometry Analysis
The general workflow for analyzing cellular responses to this compound treatment involves cell culture, drug treatment, cell harvesting, staining with fluorescent dyes, and subsequent analysis on a flow cytometer.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
RET-dependent cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-only control.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then wash the adherent cells with PBS. Detach the adherent cells using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining. Acquire a minimum of 10,000 events per sample.
Data Analysis:
-
Gating: Gate on the cell population of interest based on forward and side scatter to exclude debris.
-
Quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
RET-dependent cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cold 70% Ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Cell Harvesting: Harvest cells as described in step 3 of the apoptosis protocol.
-
Washing: Wash the cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several days.
-
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the samples on a flow cytometer. Acquire a minimum of 10,000 events per sample. Use a linear scale for the PI fluorescence channel.
Data Analysis:
-
Gating: Gate on single cells to exclude doublets and aggregates.
-
Histogram Analysis: Generate a histogram of PI fluorescence intensity. The first peak represents cells in the G0/G1 phase (2N DNA content), and the second peak represents cells in the G2/M phase (4N DNA content). The region between these two peaks represents cells in the S phase. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase.
Troubleshooting
-
High background in apoptosis assay: Ensure that cells are handled gently during harvesting and washing to minimize mechanical damage to the cell membrane.
-
Poor resolution in cell cycle analysis: Ensure proper fixation and RNase treatment. A high coefficient of variation (CV) for the G0/G1 peak may indicate issues with staining or instrument setup.
-
Low event count: Start with a sufficient number of cells to ensure statistically significant data acquisition.
Conclusion
Flow cytometry is a robust and quantitative method for assessing the cellular effects of RET inhibitors like this compound. The protocols outlined in these application notes provide a framework for investigating the induction of apoptosis and cell cycle arrest in RET-dependent cancer cell lines. The provided exemplary data and diagrams serve as a guide for experimental design and data interpretation, enabling researchers to effectively evaluate the therapeutic potential of novel RET-targeted therapies.
References
- 1. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. Quantitative analysis of apoptosis in retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the study of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dependence receptor Ret induces apoptosis in somatotrophs through a Pit-1/p53 pathway, preventing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Generating Resistant Cell Lines Using a Selective RET Inhibitor
Topic: Generating Cell Lines with Acquired Resistance to a Selective RET Inhibitor (Designated as RET-i-X)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acquired resistance to targeted therapies is a significant challenge in cancer treatment. The Rearranged during Transfection (RET) proto-oncogene is a receptor tyrosine kinase that, when constitutively activated by mutations or fusions, drives the growth of various cancers, including non-small cell lung cancer and thyroid carcinoma.[1][2][3] Selective RET inhibitors have shown clinical efficacy, but the development of resistance can limit their long-term benefit.[2][4] The generation of drug-resistant cell lines in vitro is a crucial tool for studying the molecular mechanisms of resistance and for developing novel therapeutic strategies to overcome it.[5][6][7]
These application notes provide a detailed protocol for generating and characterizing cancer cell lines with acquired resistance to a selective RET inhibitor, referred to herein as RET-i-X.
Data Presentation
Table 1: Hypothetical IC50 Values of RET-i-X in Parental and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance |
| LC-2/Ad (RET fusion) | 15 | 450 | 30 |
| TT (RET M918T) | 25 | 875 | 35 |
| TPC-1 (RET/PTC1) | 50 | 1500 | 30 |
Table 2: Example of Cell Viability Data for Determining IC50
| Concentration of RET-i-X (nM) | % Viability (Parental Cells) | % Viability (Resistant Cells) |
| 0 | 100 | 100 |
| 1 | 95 | 100 |
| 10 | 60 | 98 |
| 50 | 20 | 90 |
| 100 | 5 | 82 |
| 500 | 1 | 45 |
| 1000 | 0 | 25 |
| 2000 | 0 | 10 |
Experimental Protocols
Protocol 1: Determination of the Initial IC50 of RET-i-X
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of RET-i-X in the parental cancer cell line.
Materials:
-
Parental cancer cell line (e.g., LC-2/Ad, TT)
-
Complete cell culture medium
-
RET-i-X stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, WST-1)[5]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of RET-i-X in complete culture medium. It is important to ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[5]
-
Remove the existing medium from the cells and add the medium containing the different concentrations of RET-i-X.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, absorbance) using a plate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting a dose-response curve using non-linear regression analysis.[5][7]
Protocol 2: Generation of RET-i-X Resistant Cell Lines
This protocol describes the continuous exposure method for generating resistant cell lines.[5][6]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
RET-i-X
-
Cell culture flasks and plates
Procedure:
-
Culture the parental cell line in the presence of RET-i-X at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth), as determined from the initial IC50 curve.[5]
-
Maintain the cells in this concentration of RET-i-X, changing the medium every 2-3 days.
-
When the cells become confluent, passage them as usual, but maintain the same concentration of the inhibitor in the fresh medium.
-
Once the cells are growing at a normal rate in the presence of the drug, gradually increase the concentration of RET-i-X (e.g., 1.5 to 2-fold increments).[5]
-
At each incremental dose, there may be significant cell death. Allow the surviving cells to repopulate the flask before the next dose escalation.
-
Repeat this process of dose escalation over several months.
-
Periodically determine the IC50 of the cell population to monitor the development of resistance. A significant increase in the IC50 value compared to the parental line indicates the establishment of a resistant cell line.[5][7]
-
Once a desired level of resistance is achieved, the resistant cell line can be maintained in a culture medium containing a constant concentration of RET-i-X (e.g., the concentration at which they were selected).
Protocol 3: Characterization of Resistant Cell Lines
This protocol provides a framework for the initial characterization of the newly generated resistant cell lines.
Materials:
-
Parental and resistant cell lines
-
Reagents for western blotting, qPCR, or sequencing
Procedure:
-
Confirmation of Resistance: Perform a cell viability assay as described in Protocol 1 to confirm the shift in the IC50 of the resistant line compared to the parental line.
-
Analysis of RET Signaling: Investigate the activation status of RET and its downstream signaling pathways (e.g., MAPK/ERK, PI3K/AKT) in both parental and resistant cells, with and without RET-i-X treatment.[1][8] This can be done by Western blotting for phosphorylated and total forms of RET, ERK, and AKT.
-
Investigation of Resistance Mechanisms: Analyze the resistant cells for known mechanisms of resistance to RET inhibitors, such as:
-
On-target mutations: Sequence the RET gene to identify acquired mutations in the kinase domain (e.g., solvent front mutations) that may interfere with drug binding.[4]
-
Bypass signaling: Investigate the activation of alternative signaling pathways (e.g., MET amplification) that may bypass the need for RET signaling.[4] This can be assessed by Western blotting or other relevant assays.
-
Visualizations
Caption: Canonical RET Signaling Pathway.[1][9][10]
Caption: Experimental Workflow for Generating Resistant Cell Lines.
Caption: Mechanisms of Acquired Resistance to RET Inhibition.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET proto-oncogene - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The RET gene encodes RET protein, which triggers intracellular signaling pathways for enteric neurogenesis, and RET mutation results in Hirschsprung's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Probing RET Signaling with Ret-IN-5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of the nervous and renal systems.[1][2][3] Ligands from the glial cell line-derived neurotrophic factor (GDNF) family bind to a GFRα co-receptor, inducing RET dimerization and autophosphorylation.[1][3] This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are vital for cell growth, survival, differentiation, and migration.[1][4][5] However, aberrant RET signaling, due to mutations or rearrangements, is a known driver in several cancers, including thyroid and non-small cell lung cancer, making it a key therapeutic target.[1][2][6][7]
Ret-IN-5 is a potent and selective small molecule inhibitor designed to probe the function and therapeutic potential of targeting the RET signaling pathway. These application notes provide detailed protocols for utilizing this compound to investigate RET signaling in both biochemical and cellular contexts.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the RET kinase domain. By binding to the ATP-binding pocket of the RET protein, this compound prevents the transfer of phosphate from ATP to tyrosine residues on RET and other substrates, thereby inhibiting its catalytic activity and blocking downstream signaling.[7]
Caption: Mechanism of RET signaling and inhibition by this compound.
Data Presentation
Quantitative data for this compound should be summarized for clear interpretation and comparison.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| RET (Wild-Type) | 1.2 |
| RET (V804M Mutant) | 15.5 |
| RET (M918T Mutant) | 2.1 |
| KDR (VEGFR2) | >1000 |
| FLT3 | 850 |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50% and are crucial for determining potency and selectivity.[8][9]
Table 2: Cellular Activity of this compound
| Cell Line | RET Status | p-RET IC50 (nM) | Cell Viability GI50 (nM) |
| TT | MEN2A (C634W) | 5.8 | 10.2 |
| MTC-TTA | MEN2A (C634W) | 7.1 | 15.5 |
| LC-2/ad | CCDC6-RET Fusion | 12.3 | 25.1 |
| NCI-H460 | RET Wild-Type | >5000 | >10000 |
p-RET IC50 measures the concentration required to inhibit RET autophosphorylation in a cellular context. GI50 (Growth Inhibition 50) is the concentration that inhibits cell growth by 50%.
Experimental Protocols
Protocol 1: In Vitro RET Kinase Assay
This protocol determines the direct inhibitory effect of this compound on recombinant RET kinase activity. Commercial kits are available for this purpose.[10][11]
Materials:
-
Recombinant human RET kinase (e.g., GST-fusion protein)
-
Biotinylated peptide substrate
-
This compound (serial dilutions)
-
ATP
-
Kinase assay buffer
-
Phospho-tyrosine antibody (e.g., P-Tyr-100)
-
Detection reagent (e.g., Kinase-Glo® MAX or DELFIA®)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle control (DMSO).
-
Add 20 µL of a solution containing the RET kinase and the biotinylated peptide substrate to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 20 µL of ATP solution to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Stop the reaction according to the kit manufacturer's instructions.
-
Detect the level of substrate phosphorylation using a suitable detection method (e.g., luminescence for Kinase-Glo or time-resolved fluorescence for DELFIA).
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]
Caption: Workflow for the in vitro RET kinase assay.
Protocol 2: Cellular RET Phosphorylation Assay
This protocol measures the ability of this compound to inhibit RET autophosphorylation in a cellular context.
Materials:
-
Cells expressing RET (e.g., TT cells with endogenous RET mutation, or HEK293 cells transfected with a RET construct).
-
Complete cell culture medium.
-
Serum-free medium.
-
This compound (serial dilutions).
-
GDNF ligand (if using a system that requires ligand stimulation).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
Antibodies: anti-phospho-RET (e.g., pTyr1062), anti-total-RET.
-
ELISA plates or Western blot equipment.
Procedure:
-
Plate cells in 96-well or 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours by replacing the complete medium with a serum-free medium.
-
Treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.
-
(Optional) Stimulate the cells with GDNF (e.g., 50 ng/mL) for 15-30 minutes. This step is omitted for cells with constitutively active RET mutants.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Analyze the levels of phosphorylated and total RET using a sandwich ELISA or Western blotting.
-
For analysis, normalize the phospho-RET signal to the total RET signal.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the cellular IC50.
Protocol 3: Cell Viability Assay
This protocol assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (with and without RET alterations).
-
Complete cell culture medium.
-
This compound (serial dilutions).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®).
-
DMSO.
-
96-well plates.
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (typically a 10-point, 3-fold serial dilution). Include a vehicle-only control.
-
Incubate the plates for 72 hours (or other desired time point) in a humidified incubator at 37°C and 5% CO2.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO or a solubilization solution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated control.
-
Plot the percentage of growth inhibition against the logarithm of this compound concentration and fit the data to determine the GI50 value.
Protocol 4: Western Blot Analysis of Downstream Signaling
This protocol is used to confirm that this compound inhibits the signaling pathways downstream of RET.
Materials:
-
Cell lysates prepared as in Protocol 2.
-
SDS-PAGE gels and running buffer.
-
Transfer system (membranes, transfer buffer).
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-p-RET, anti-total-RET, anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-Actin or GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Normalize the protein concentration of cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the image using an imaging system.
-
Analyze band intensities to determine the effect of this compound on the phosphorylation of RET, ERK, and AKT.
References
- 1. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 3. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of intracellular signals via tyrosine 1062 in RET activated by glial cell line-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RET signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. montreal-biotech.com [montreal-biotech.com]
- 7. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of IC50 Determination | Visikol [visikol.com]
- 10. HTScan® Ret Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. IC50 Calculator | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Ret-IN-5 not showing expected efficacy in cells
Topic: Ret-IN-5 Not Showing Expected Efficacy in Cells
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected efficacy with this compound in cell-based assays. This guide provides a structured approach to troubleshooting, from verifying compound integrity to confirming target engagement.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. The RET gene plays a critical role in cell growth, differentiation, and survival.[1] In certain cancers, genetic alterations such as point mutations or gene fusions lead to the constitutive activation of the RET protein, driving uncontrolled cell proliferation.[1][2] this compound is designed to bind to the ATP-binding site of the RET kinase domain, preventing its activation and blocking downstream signaling pathways that promote cancer cell growth.[1]
Q2: Which cell lines are appropriate for testing this compound?
The efficacy of this compound is dependent on the presence of an activating RET alteration in the cancer cells. Therefore, it is crucial to use cell lines with known RET fusions (e.g., CCDC6-RET, KIF5B-RET) or activating RET mutations (e.g., M918T, C634W). Cell lines that lack these genetic alterations (wild-type RET) are generally not expected to be sensitive to this compound and can be used as negative controls.
Q3: What is the expected outcome of this compound treatment in sensitive cell lines?
In RET-driven cancer cell lines, effective treatment with this compound should lead to the inhibition of downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways.[3][4] This inhibition of key survival signals is expected to result in a significant reduction in cell proliferation, viability, and potentially the induction of apoptosis (programmed cell death).[1]
Troubleshooting Guide
If you are not observing the expected efficacy with this compound, please follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Handling
Issues with the stability, storage, or handling of the compound are a common source of experimental variability. While this compound is a stable compound, improper handling can lead to degradation.
Initial Checks:
-
Confirm Powder Appearance: Ensure the lyophilized powder is crystalline and has not changed in color or appearance.
-
Check Solvent: Use only high-quality, anhydrous DMSO for preparing stock solutions.
-
Storage Conditions: Verify that both the powder and the stock solutions have been stored at the recommended temperatures, protected from light and moisture.
Table 1: Storage and Handling Recommendations for this compound
| Form | Storage Temperature | Storage Conditions | Shelf Life (Typical) |
|---|---|---|---|
| Lyophilized Powder | -20°C or -80°C | Store in a desiccator, protected from light. | ≥ 2 years |
| Stock Solution (in DMSO) | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. | ≥ 6 months |
| Working Solution (in Media) | 2-8°C | Prepare fresh before each experiment. Use within 24 hours. | ≤ 24 hours |
Experimental Protocol 1: Assessment of this compound Stability by HPLC
This protocol allows you to quantify the integrity of your this compound sample.
Objective: To determine the purity of the this compound stock solution.
Materials:
-
This compound stock solution (in DMSO)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
C18 HPLC column
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Dilute a small aliquot of your this compound stock solution to a final concentration of 10 µM in a 50:50 mixture of ACN and water.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: As specified on the this compound technical data sheet.
-
Injection Volume: 10 µL
-
-
Analysis: Run the sample on the HPLC system. Compare the resulting chromatogram to a reference chromatogram if available. A pure sample should show a single major peak at the expected retention time. The presence of multiple peaks may indicate degradation.[5]
Step 2: Validate Your Cellular System
The choice of cell line is critical for observing the effects of a targeted inhibitor like this compound.
Initial Checks:
-
Cell Line Authentication: Confirm the identity of your cell line via short tandem repeat (STR) profiling.
-
RET Status Confirmation: Verify the presence of the activating RET mutation or fusion in your cell line using sequencing or RT-PCR.
-
Mycoplasma Testing: Regularly test your cells for mycoplasma contamination, as it can significantly alter cellular responses.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.
Table 2: Example Cell Lines for this compound Studies
| Cell Line | Cancer Type | RET Alteration | Expected Sensitivity |
|---|---|---|---|
| TT | Medullary Thyroid Cancer | RET C634W (mutation) | High |
| MZ-CRC-1 | Medullary Thyroid Cancer | RET M918T (mutation) | High |
| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET (fusion) | High |
| HEK293T | Human Embryonic Kidney | Wild-Type RET | Low (use as negative control) |
| NCI-H1299 | Non-Small Cell Lung Cancer | Wild-Type RET | Low (use as negative control) |
Caption: RET pathway activation and inhibition by this compound.
Step 3: Optimize Assay Conditions
Suboptimal assay parameters can mask the true effect of an inhibitor.
Initial Checks:
-
DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all wells (including controls) and is below a level that causes toxicity to your cells (typically ≤ 0.5%).
-
Incubation Time: A sufficient duration of treatment is required to observe a phenotypic effect. For proliferation assays, this is typically 48-72 hours.
-
Cell Seeding Density: The cell density should be optimized to ensure cells are in the logarithmic growth phase throughout the experiment. Over-confluent or sparse cultures can lead to artifacts.
Table 3: Common Assay Parameters to Optimize
| Parameter | Potential Issue | Recommendation |
|---|---|---|
| Cell Seeding Density | Cells become confluent before the end of the assay, masking inhibitor effects. | Perform a growth curve to determine the optimal seeding density that allows for logarithmic growth over 72 hours. |
| Incubation Time | Insufficient time for the inhibitor to exert its anti-proliferative effect. | Test a time course (e.g., 24, 48, 72 hours) to find the optimal endpoint. |
| Compound Concentration | Concentrations are too low to see an effect or too high, causing non-specific toxicity. | Use a wide range of concentrations in a serial dilution format (e.g., 1 nM to 10 µM) to determine the IC50 value. |
| Assay Readout | The chosen assay (e.g., MTT, SRB) is not sensitive enough or is prone to artifacts. | Consider using a luminescence-based assay like CellTiter-Glo®, which measures ATP levels and is a robust indicator of cell viability.[6] |
Experimental Protocol 2: Cell Viability Assay (CellTiter-Glo®)
Objective: To measure the dose-dependent effect of this compound on the viability of a sensitive cell line.
Materials:
-
RET-positive cells (e.g., TT cells)
-
96-well white, clear-bottom tissue culture plates
-
This compound serial dilutions
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at the pre-determined optimal density in 100 µL of media. Incubate overnight (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in culture media at 2x the final concentration. Add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours (or the optimized time point).
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as a dose-response curve to calculate the IC50 value.
Step 4: Confirm Target Engagement
The most critical step is to determine if this compound is inhibiting its intended target, the RET kinase, within the cell. This is typically assessed by measuring the phosphorylation status of RET and its downstream effectors.
Caption: A systematic workflow for troubleshooting lack of efficacy.
Experimental Protocol 3: Western Blot Analysis of RET Pathway Modulation
Objective: To determine if this compound inhibits the phosphorylation of RET and the downstream signaling proteins ERK and AKT.
Materials:
-
RET-positive cells (e.g., TT cells)
-
6-well tissue culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-RET (Tyr1062), anti-total RET, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 2-4 hours) to observe direct effects on signaling.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run the lysates on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and image the blot using a digital imager.
-
Analysis: A dose-dependent decrease in the levels of p-RET, p-ERK, and p-AKT, with no change in the total protein levels, confirms that this compound is engaging its target and inhibiting the pathway.
Step 5: Advanced Troubleshooting
If you have confirmed compound integrity, validated your cell model, optimized your assay, and still see no target engagement, consider these more complex possibilities.
Caption: Potential root causes for the observed lack of efficacy.
If you continue to experience issues after following this guide, please do not hesitate to contact our technical support team for further assistance.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Optimizing Ret-IN-5 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental concentration of Ret-IN-5, a novel RET tyrosine kinase inhibitor, for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Under normal physiological conditions, the RET protein is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor.[2][3][4] This activation triggers the dimerization of RET and autophosphorylation of its intracellular tyrosine kinase domains, leading to the activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][4] In various cancers, mutations or rearrangements in the RET gene can lead to its constitutive, ligand-independent activation, driving tumor growth.[1][2] this compound is designed to bind to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling cascades.[1]
Q2: What is a typical starting concentration range for this compound in an IC50 experiment?
A2: For a novel inhibitor like this compound, it is recommended to start with a broad concentration range to determine the approximate potency. A common approach is to perform a pilot experiment with serial dilutions covering a wide span, for instance, from 1 nM to 100 µM.[5] Based on the results of this initial experiment, a more focused range of 8-10 concentrations can be selected for subsequent, more detailed IC50 determination. This range should ideally bracket the estimated IC50 value, with several data points on the upper and lower plateaus of the dose-response curve.
Q3: Which cell lines are appropriate for testing this compound?
A3: The choice of cell line is critical for a meaningful IC50 determination. For this compound, it is advisable to use cell lines with documented RET gene alterations, such as fusions (e.g., CCDC6-RET, KIF5B-RET) or activating mutations (e.g., M918T).[5] Examples of such cell lines used in RET inhibitor studies include MZ-CRC-1 (medullary thyroid cancer with RET M918T mutation) and LC-2/ad (lung adenocarcinoma with CCDC6-RET fusion).[6] It is also beneficial to include a control cell line with wild-type RET or low RET expression to assess the selectivity of the inhibitor.
Q4: How should I prepare the this compound stock solution and subsequent dilutions?
A4: this compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[7] This stock solution should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For the experiment, prepare a series of dilutions from the stock solution in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is consistent across all conditions (including the vehicle control) and is at a non-toxic level, typically ≤ 0.5%.[8]
Experimental Protocols
Detailed Methodology for IC50 Determination of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for determining the IC50 value of this compound in an adherent cancer cell line with a known RET alteration.
Materials:
-
This compound
-
RET-dependent cancer cell line (e.g., MZ-CRC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture the selected RET-dependent cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) and seed 100 µL into each well of a 96-well plate.[7]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series starting from 10 µM).
-
Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a positive control (a known RET inhibitor, if available).
-
After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for an additional 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation with the compound, add 20 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.[5]
-
Data Presentation
Hypothetical IC50 Values for this compound in Different Cell Lines
| Cell Line | RET Status | IC50 (nM) | 95% Confidence Interval (nM) | Assay Type |
| MZ-CRC-1 | RET M918T | 15.2 | 12.5 - 18.5 | Cell Viability (MTT) |
| LC-2/ad | CCDC6-RET | 25.8 | 21.9 - 30.4 | Cell Viability (MTT) |
| TT | RET C634W | 18.9 | 16.1 - 22.2 | Cell Viability (MTT) |
| HEK293 | Wild-Type | >10,000 | N/A | Cell Viability (MTT) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure thorough mixing of the cell suspension before seeding.- Use a multichannel pipette and be consistent with pipetting technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. |
| Cell viability exceeds 100% at low inhibitor concentrations | - Compound may have a slight proliferative effect at low doses.- Overgrowth of control cells leading to cell death and reduced signal. | - This is a known phenomenon and can often be ignored if the overall dose-response curve is sigmoidal.- Optimize cell seeding density to ensure control cells are in the logarithmic growth phase at the end of the assay. |
| Inconsistent IC50 values between experiments | - Variation in cell passage number or health.- Differences in incubation times.- Inconsistent compound dilutions. | - Use cells within a consistent passage number range.- Strictly adhere to the established incubation times for cell seeding and compound treatment.- Prepare fresh compound dilutions for each experiment. |
| Poor or no dose-response curve (flat curve) | - this compound concentration range is too high or too low.- The chosen cell line is not sensitive to RET inhibition.- The compound has degraded. | - Perform a pilot experiment with a wider range of concentrations.- Confirm the RET dependency of the cell line.- Use a fresh aliquot of the compound stock solution. |
| High background signal in blank wells | - Contamination of the medium or reagents.- Reagent precipitation. | - Use sterile techniques and fresh reagents.- Ensure all reagents are properly dissolved. |
Mandatory Visualizations
RET Signaling Pathway
Caption: The RET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: A step-by-step workflow for determining the IC50 of this compound.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting rearranged during transfection (RET) in Cancer: A perspective on small molecule inhibitors and their clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Handling and Stability of Ret-IN-5
Welcome to the technical support center for Ret-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound to prevent its degradation in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and reproducibility of your results.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in assays. | Compound degradation due to improper storage or handling. | Prepare fresh solutions for each experiment from a properly stored, aliquoted stock. Avoid multiple freeze-thaw cycles. |
| Instability in aqueous buffers or cell culture media. | Minimize the time this compound is in aqueous solution before use. Prepare working solutions immediately prior to adding to the assay. For cell-based assays, consider the stability in your specific medium (see Protocol 2). | |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound into byproducts. | This is a direct indication of compound degradation. Review your storage, handling, and experimental procedures. Key factors to consider are exposure to light, elevated temperatures, and reactive components in your solutions.[1][2] |
| Variability between experimental replicates. | Degradation during the course of the experiment. | Ensure all replicates are processed in a timely and consistent manner. If the experiment is lengthy, the stability of this compound under the specific experimental conditions should be evaluated. |
| Reduced activity in serum-free media. | Retinoids are known to be less stable in serum-free media compared to serum-supplemented media.[3][4] | The addition of bovine serum albumin (BSA) to serum-free media has been shown to stabilize retinoids.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound, like many retinoid-based compounds, is susceptible to degradation from several factors, including:
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.[1][4]
-
Light: Exposure to light, especially UV, can cause rapid degradation.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[1][5]
-
Hydrolysis: In aqueous solutions, the compound can undergo hydrolysis.[6]
-
pH: The stability of this compound in solution can be pH-dependent.
Q2: How should I store solid this compound?
A2: Solid this compound should be stored in a tightly sealed, light-protected container at -20°C or lower. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: What is the best solvent for making this compound stock solutions?
A3: Anhydrous dimethyl sulfoxide (DMSO) is a recommended solvent for preparing stock solutions due to its ability to dissolve a wide range of organic molecules and its low water content, which minimizes hydrolysis.
Q4: How can I avoid degradation from multiple freeze-thaw cycles?
A4: Once a stock solution is prepared, it should be aliquoted into single-use volumes in light-protected tubes. This practice ensures that the main stock is not repeatedly warmed and exposed to atmospheric moisture and oxygen.
Q5: How can I confirm the integrity of my this compound?
A5: The purity and integrity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC).[3][4] A validated stability-indicating HPLC method will allow you to quantify the amount of intact this compound and detect the presence of any degradation products.
Experimental Protocols
Protocol 1: Preparation of Aliquoted this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: In a controlled environment with minimal light exposure, weigh the desired amount of solid this compound.
-
Dissolution: Dissolve the solid in anhydrous DMSO to the desired stock concentration (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Aliquoting: Immediately dispense the stock solution into single-use, amber-colored or foil-wrapped microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term stability.
Protocol 2: Assessing this compound Stability in Experimental Media
-
Preparation: Prepare a working solution of this compound in your cell culture medium or aqueous buffer at the final experimental concentration.
-
Time Zero Sample: Immediately after preparation, take a sample (T=0) and either analyze it by HPLC or store it at -80°C for later analysis.
-
Incubation: Incubate the remaining solution under the exact conditions of your experiment (e.g., 37°C, 5% CO2).
-
Time-Point Sampling: Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze all samples by HPLC to determine the concentration of remaining this compound.
-
Data Evaluation: Plot the percentage of remaining this compound against time to determine its stability profile under your specific experimental conditions.
Data Presentation
Table 1: Representative Stability Data for this compound under Various Conditions
| Condition | Temperature | Duration | Percent Remaining (Representative) |
| Solid | -20°C | 12 months | >98% |
| DMSO Stock | -80°C | 6 months | >99% |
| DMSO Stock | 4°C | 1 week | ~95% |
| Aqueous Buffer (pH 7.4) | 25°C (Room Temp) | 8 hours | ~80% |
| Cell Culture Medium + 10% FBS | 37°C | 24 hours | ~75% |
| Serum-Free Cell Culture Medium | 37°C | 24 hours | ~50% |
Note: These are generalized stability data. Actual stability will depend on the specific formulation and experimental conditions. It is crucial to perform your own stability assessments.
Mandatory Visualizations
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tretinoin (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Chromophore hydrolysis and release from photoactivated rhodopsin in native membranes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Ret-IN-5 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target effects of the hypothetical RET inhibitor, Ret-IN-5. The information provided is based on general principles of kinase inhibitor pharmacology and common challenges encountered during preclinical research.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, potentially indicating off-target activity.
Issue 1: Unexpected Cell Viability Changes in RET-negative Cancer Cell Lines
-
Question: We observe significant cytotoxicity or, conversely, enhanced proliferation in cancer cell lines that do not express the RET proto-oncogene when treated with this compound. What could be the underlying cause?
-
Answer: This is a strong indicator of off-target effects. This compound may be inhibiting other kinases essential for the survival or proliferation of these specific cell lines. For instance, many kinase inhibitors show activity against a range of kinases due to the conserved nature of the ATP-binding pocket[1][2]. It is also possible that this compound is interacting with non-kinase proteins.
Recommended Actions:
-
Confirm RET status: Double-check the RET expression and phosphorylation status in your cell lines via Western blot or RT-qPCR.
-
Perform a broad kinase screen: Profile this compound against a large panel of kinases to identify potential off-target interactions[1][3].
-
Consult selectivity data: Refer to the hypothetical kinase selectivity profile for this compound (Table 1) to see if known off-targets like VEGFR2, KIT, or SRC are expressed and active in your cell lines. Multi-kinase inhibitors targeting these pathways are known to have broad effects[4][5].
-
Issue 2: Paradoxical Activation of a Signaling Pathway Downstream of RET
-
Question: After treating RET-driven cancer cells with this compound, we see an unexpected increase in the phosphorylation of a downstream effector, such as ERK or AKT, after an initial decrease. Why is this happening?
-
Answer: This phenomenon, known as paradoxical pathway activation, can be caused by off-target effects that lead to the activation of feedback loops. For example, inhibiting a kinase in one pathway might relieve negative feedback on a parallel pathway, leading to its activation[3]. It's also possible that at certain concentrations, the inhibitor causes a conformational change in a target or a related protein that promotes signaling.
Recommended Actions:
-
Time-course experiment: Perform a detailed time-course analysis of key signaling proteins (e.g., p-RET, p-ERK, p-AKT) to map the dynamics of pathway activation and inhibition.
-
Dose-response analysis: Evaluate a wider range of this compound concentrations. Paradoxical effects can sometimes be concentration-dependent.
-
Investigate feedback mechanisms: Use inhibitors of other pathways (e.g., a MEK inhibitor for the ERK pathway) in combination with this compound to dissect the feedback loops.
-
Issue 3: Discrepancy Between Biochemical Assay Potency and Cellular Activity
-
Question: this compound shows high potency against purified RET kinase in biochemical assays (low nM IC50), but we require much higher concentrations (µM range) to see an effect on RET signaling in our cell-based assays. What could explain this?
-
Answer: Several factors can contribute to this discrepancy:
-
Cell permeability: The compound may have poor cell membrane permeability.
-
Efflux pumps: The compound could be a substrate for multidrug resistance transporters like ABCB1 (MDR1), which actively pump it out of the cell[6].
-
High intracellular ATP: The high concentration of ATP in cells (mM range) can compete with ATP-competitive inhibitors, reducing their effective potency[7].
-
Plasma protein binding: If using serum-containing media, the compound may bind to plasma proteins, reducing the free concentration available to enter cells.
Recommended Actions:
-
Assess cell permeability: Use assays like the parallel artificial membrane permeability assay (PAMPA) to determine the compound's passive diffusion.
-
Test for efflux pump interaction: Use efflux pump inhibitors (e.g., verapamil) to see if the cellular potency of this compound increases.
-
Measure intracellular target engagement: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to RET inside the cell[6].
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common off-targets for RET inhibitors?
-
A1: Many first and second-generation RET inhibitors also target other receptor tyrosine kinases, such as VEGFR2 (KDR), KIT, FLT3, and members of the SRC family[4][5][8]. Inhibition of VEGFR2, for example, is associated with side effects like hypertension and proteinuria in clinical settings, highlighting the importance of a clean selectivity profile[4][8]. Newer generation inhibitors are designed for higher selectivity[9][10].
-
-
Q2: How can I experimentally determine the off-target profile of this compound?
-
A2: A tiered approach is recommended:
-
In vitro Kinase Panel Screen: Start with a broad, commercially available kinase panel (e.g., Eurofins, Reaction Biology) to screen this compound against hundreds of kinases at a fixed concentration[1][3].
-
Dose-Response Follow-up: For any "hits" from the initial screen, perform dose-response experiments to determine the IC50 or Ki value.
-
Cell-based Target Validation: Use cell lines that are dependent on the identified off-targets to confirm that this compound inhibits their activity in a cellular context.
-
Chemoproteomics: Advanced methods like kinobeads or cellular thermal shift assays (CETSA) coupled with mass spectrometry can provide an unbiased view of protein targets in a cellular lysate or even in live cells[3][6].
-
-
-
Q3: Can off-target effects be beneficial?
-
A3: Yes, in some cases, off-target effects can be therapeutically beneficial through polypharmacology[5]. For example, inhibiting a kinase involved in a resistance pathway in addition to the primary target could lead to a more durable response. However, this must be carefully characterized, as off-target effects are more commonly associated with toxicity[8].
-
-
Q4: My cells are developing resistance to this compound. Could this be related to off-target effects?
-
A4: While on-target resistance mutations (e.g., in the RET kinase domain) are a common mechanism, off-target effects can also play a role. For example, if this compound weakly inhibits a kinase in a parallel signaling pathway, prolonged treatment might lead to the upregulation of this pathway, providing a bypass mechanism for cell survival. Investigating the activation state of other receptor tyrosine kinases in resistant cells is a crucial step.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents a hypothetical in vitro kinase selectivity profile for this compound to illustrate how such data is typically structured. The kinases listed are common off-targets for RET inhibitors.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. RET | Potential Implication of Off-Target Inhibition |
| RET | 1.2 | 1x | Primary Target |
| VEGFR2 (KDR) | 85 | 71x | Anti-angiogenic effects, hypertension, proteinuria[4][8] |
| KIT | 150 | 125x | Effects on hematopoiesis and melanogenesis |
| SRC | 210 | 175x | Broad effects on cell growth, survival, and migration |
| ABL | 450 | 375x | Potential for activity in ABL-driven leukemias |
| FLT3 | >1000 | >833x | Low potential for effects in FLT3-mutant AML |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound across a broad panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a series of dilutions to be used in the assays.
-
Assay Provider: Engage a commercial vendor that offers large-scale kinase profiling services (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™).
-
Primary Screen: Screen this compound at a single high concentration (e.g., 1 µM or 10 µM) against a panel of >400 kinases. The percent inhibition relative to a control is measured.
-
Hit Identification: Identify any kinases that are inhibited by more than a predefined threshold (e.g., >50% or >75% inhibition).
-
IC50 Determination: For each identified "hit," perform a dose-response assay using a 10-point, 3-fold serial dilution of this compound. The resulting data is fitted to a sigmoidal curve to determine the IC50 value.
-
Data Analysis: Compare the IC50 values of the off-target kinases to that of RET to calculate the selectivity index (IC50 off-target / IC50 RET).
Protocol 2: Western Blotting for Off-Target Pathway Activation
This protocol is used to assess the effect of this compound on the phosphorylation status of its primary target and key potential off-target pathways in a cellular context.
-
Cell Culture and Treatment: Plate RET-dependent cancer cells (e.g., TT cells for MTC) and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight at 4°C with primary antibodies against:
-
p-RET (Y1062) and total RET
-
p-ERK1/2 (T202/Y204) and total ERK1/2
-
p-AKT (S473) and total AKT
-
p-SRC (Y416) and total SRC (if SRC is a suspected off-target)
-
GAPDH or β-actin as a loading control
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the change in phosphorylation of each protein relative to the total protein and the untreated control.
Mandatory Visualizations
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. shop.carnabio.com [shop.carnabio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stop fRETting the Target: Next-Generation RET Inhibitors Have Arrived - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the RET tyrosine kinase in neuroblastoma: A review and application of a novel selective drug design strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Ret-IN-5 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ret-IN-5 in animal models. Our goal is to help you overcome common challenges and achieve successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] In normal physiology, RET signaling is crucial for the development of the nervous system and kidneys.[3] However, aberrant RET activation, through mutations or gene fusions, can drive the growth and proliferation of certain cancers.[2][4] this compound works by binding to the ATP-binding site of the RET protein, which prevents its activation and blocks downstream signaling pathways that promote cancer cell growth and survival.[1]
Q2: What are the major challenges in delivering this compound in animal models?
The primary challenges with in vivo delivery of this compound often relate to its physicochemical properties and biological interactions. These can include:
-
Poor Solubility: Like many small molecule inhibitors, this compound may have low aqueous solubility, leading to difficulties in formulation and potential precipitation upon injection.
-
Stability Issues: Retinoid-based compounds can be sensitive to light, oxygen, and temperature, which can lead to degradation and loss of activity.[5]
-
Rapid Metabolism and Clearance: The compound may be quickly metabolized by the liver or cleared by the kidneys, resulting in a short half-life and reduced exposure at the target site.[6]
-
Off-Target Effects: Non-specific binding or distribution to other tissues can lead to toxicity and confounding experimental results.
-
Inefficient Intracellular Delivery: For this compound to be effective, it must cross the cell membrane to reach its intracellular target, the RET kinase domain.[7]
Q3: Which animal models are most appropriate for studying this compound?
The choice of animal model depends on the specific research question. Common models include:
-
Mice and Rats: These are the most frequently used models for initial pharmacokinetic (PK) and pharmacodynamic (PD) studies due to their small size, rapid breeding, and the availability of numerous genetically engineered models (e.g., xenografts, patient-derived xenografts).[8][9]
-
Larger Animal Models (e.g., Dogs, Pigs): These models can be valuable for translational studies as their physiology, metabolism, and immune systems are more similar to humans.[10][11] They are particularly useful for evaluating drug delivery to specific organs and for safety and toxicology studies.
Troubleshooting Guides
Problem 1: Poor Bioavailability or Low Plasma Concentrations of this compound
Possible Causes:
-
Poor solubility of the formulated compound.
-
Precipitation of the compound at the injection site.
-
Rapid metabolism (first-pass effect if administered orally).
-
Inefficient absorption from the administration site.
Solutions:
| Solution | Detailed Steps |
| Optimize Formulation | 1. Solubilizing Agents: Use excipients such as cyclodextrins, polysorbates (e.g., Tween 80), or polyethylene glycol (PEG) to improve solubility. 2. pH Adjustment: Determine the pKa of this compound and adjust the pH of the vehicle to enhance solubility. 3. Co-solvents: A mixture of solvents (e.g., DMSO, ethanol, water) can be used. Ensure the final concentration of organic solvents is non-toxic to the animals. 4. Liposomal Formulation: Encapsulating this compound in liposomes can improve solubility, stability, and circulation time.[5] |
| Alternative Administration Routes | 1. Intravenous (IV) Injection: Bypasses absorption barriers and provides 100% bioavailability. Useful for initial efficacy and PK studies. 2. Intraperitoneal (IP) Injection: Offers a larger surface area for absorption compared to subcutaneous injection. 3. Oral Gavage: If oral delivery is desired, consider formulations that protect the compound from degradation in the stomach and enhance absorption in the intestine. |
| Inhibit Metabolism | For initial mechanistic studies, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine if rapid metabolism is the primary issue. This is not a long-term solution for therapeutic development. |
Problem 2: High Variability in Experimental Results Between Animals
Possible Causes:
-
Inconsistent dosing technique.
-
Variations in animal age, weight, or health status.
-
Formulation instability leading to inconsistent dosing concentrations.
-
Stress-induced physiological changes in the animals.
Solutions:
| Solution | Detailed Steps |
| Standardize Procedures | 1. Consistent Dosing: Ensure all personnel are trained on the same administration technique. For oral gavage, ensure the compound is delivered to the stomach and not the esophagus. For injections, use a consistent depth and location. 2. Animal Selection: Use animals of the same sex, age, and weight range. Ensure all animals are healthy and properly acclimatized before starting the experiment. 3. Formulation Preparation: Prepare the formulation fresh before each use if stability is a concern. Vortex or sonicate the formulation before drawing each dose to ensure homogeneity. |
| Refine Animal Handling | Minimize stress on the animals by using proper handling techniques and providing environmental enrichment.[12] High stress can alter metabolism and blood flow, affecting drug distribution. |
Problem 3: Lack of Efficacy or Target Engagement in the Tumor/Target Tissue
Possible Causes:
-
Insufficient drug concentration at the target site.
-
Poor penetration of this compound into the target tissue.
-
Development of resistance to the inhibitor.
-
The animal model does not have an activated RET pathway.
Solutions:
| Solution | Detailed Steps |
| Verify Target Pathway Activation | Before starting in vivo studies, confirm that the tumor model (e.g., cell line for xenograft) expresses an activated form of RET (e.g., through mutation or fusion). |
| Assess Pharmacokinetics/Pharmacodynamics (PK/PD) | 1. Tissue Distribution Studies: Measure the concentration of this compound in the tumor and other relevant tissues at various time points after administration. 2. Target Engagement Assays: Analyze tumor tissue for biomarkers of RET inhibition, such as a decrease in phosphorylated RET (p-RET) or downstream signaling proteins (e.g., p-ERK, p-AKT). |
| Increase Dose or Dosing Frequency | Based on PK/PD data, the dose or frequency of administration may need to be increased to maintain a therapeutic concentration of this compound at the target site. |
| Consider Advanced Delivery Systems | For tumors that are difficult to penetrate, consider targeted delivery strategies such as antibody-drug conjugates or nanoparticles functionalized with ligands that bind to receptors on the tumor cells. |
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound in Different Vehicles (Mouse Model, 10 mg/kg IP)
| Vehicle | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Half-life (hr) |
| Saline | 150 ± 35 | 0.5 | 450 ± 90 | 2.1 |
| 10% DMSO/90% Saline | 450 ± 80 | 0.5 | 1800 ± 250 | 3.5 |
| 20% PEG400/80% Saline | 600 ± 110 | 1.0 | 3200 ± 400 | 4.2 |
| Liposomal Formulation | 1200 ± 200 | 2.0 | 9600 ± 1100 | 8.7 |
Data are presented as mean ± standard deviation and are illustrative.
Table 2: Tissue Distribution of this compound in Tumor-Bearing Mice (10 mg/kg IV)
| Tissue | Concentration at 1 hr (ng/g) | Concentration at 6 hr (ng/g) | Concentration at 24 hr (ng/g) |
| Plasma | 1500 ± 300 | 400 ± 90 | 50 ± 15 |
| Tumor | 2500 ± 500 | 1800 ± 450 | 300 ± 80 |
| Liver | 8000 ± 1500 | 1500 ± 300 | 100 ± 30 |
| Kidney | 6000 ± 1200 | 1000 ± 250 | 80 ± 20 |
| Brain | 50 ± 10 | < 10 | < 10 |
Data are presented as mean ± standard deviation and are illustrative.
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Formulation for Injection
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), PEG400, Saline (0.9% NaCl).
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely (e.g., 10% of the final volume). Vortex briefly.
-
Add PEG400 to the solution (e.g., 20% of the final volume). Vortex to mix.
-
Slowly add saline to the desired final volume while vortexing to prevent precipitation.
-
Visually inspect the solution for any precipitates. If necessary, warm the solution slightly (e.g., to 37°C) to aid dissolution.
-
Sterile-filter the final solution through a 0.22 µm filter before injection.
-
Prepare the formulation fresh before each use.
-
Protocol 2: Assessment of RET Phosphorylation in Tumor Tissue
-
Materials: Tumor tissue, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein quantification assay (e.g., BCA), primary antibodies (anti-RET, anti-p-RET), secondary antibody (HRP-conjugated), ECL substrate, Western blot equipment.
-
Procedure:
-
Excise tumors from treated and control animals at the desired time point.
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
Homogenize the frozen tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total RET and phosphorylated RET (p-RET).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p-RET signal to the total RET signal to determine the level of target inhibition.
-
Mandatory Visualizations
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting rearranged during transfection (RET) in Cancer: A perspective on small molecule inhibitors and their clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET proto-oncogene - Wikipedia [en.wikipedia.org]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physiologically Based Pharmacokinetic Model of All-trans-Retinoic Acid with Application to Cancer Populations and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Delivery by Membrane Disruption: Mechanisms, Strategies, and Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental animal results relating to time-dose relationships in radiotherapy and the "ret" concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Large Animal Models of Inherited Retinal Degenerations: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal modelling for inherited central vision loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Editorial: 3Rs—Strategies for reduction and refinement of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ret-IN-5 In Vivo Applications
Disclaimer: Information on a specific molecule designated "Ret-IN-5" is not widely available in public scientific literature. This guide is based on the established profiles of selective RET (Rearranged during Transfection) kinase inhibitors. The recommendations provided are intended for preclinical research settings and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
???+ question "What is this compound and what is its mechanism of action?"
???+ question "What are the most common toxicities observed with selective RET inhibitors in vivo?"
???+ question "How can I improve the solubility and stability of this compound for in vivo administration?"
Troubleshooting In Vivo Toxicity
???+ question "Issue: My animals are showing signs of systemic toxicity (e.g., significant weight loss, lethargy, ruffled fur)."
???+ question "Issue: I am observing elevated liver enzymes (ALT/AST) in my study cohort."
???+ question "Issue: Animals are developing skin rashes or dermatitis."
Data on RET Inhibitor Toxicity
The following table summarizes common treatment-related adverse events (TRAEs) from clinical trials of the selective RET inhibitors selpercatinib and pralsetinib, which can serve as a proxy for potential toxicities with this compound.
| Toxicity | Frequency (Any Grade) | Frequency (Grade 3 or Higher) | Management Strategies |
| Hypertension | >25%[1] | ~10-20% | Regular blood pressure monitoring; administration of antihypertensive agents if necessary; dose reduction/interruption. |
| Diarrhea | >25%[1] | ~2-5% | Anti-diarrheal agents (e.g., loperamide); ensure adequate hydration; dose reduction for severe cases. |
| Fatigue | >25%[1] | ~2-5% | Supportive care; rule out other causes (e.g., anemia); dose interruption for debilitating fatigue. |
| Elevated ALT/AST | ~20-30% | ~5-10% | Regular monitoring of liver function tests; dose interruption/reduction based on severity.[1] |
| Skin Rash | ~25%[1] | <1%[1] | Topical corticosteroids for mild rash; oral antihistamines for pruritus; dose modification for severe cases.[1] |
| Constipation | >25%[1] | <1% | Laxatives or stool softeners; ensure adequate fluid and fiber intake. |
Experimental Protocols & Workflows
Protocol: In Vivo Toxicity Monitoring
-
Baseline Measurements: Before initiating treatment, record baseline body weight, complete blood count (CBC), and serum chemistry panels (including ALT, AST, creatinine).
-
Daily Monitoring: Observe animals daily for clinical signs of toxicity such as changes in activity, posture, fur texture, and feces/urine appearance.
-
Weekly Measurements: Record body weight at least twice weekly.
-
Bi-weekly/Monthly Blood Collection: Depending on study length, collect blood (e.g., via tail vein or saphenous vein) for CBC and chemistry analysis to monitor for hematologic and organ toxicity. Microsampling techniques can be used to reduce the volume of blood required and minimize animal stress.[2]
Visual Guides
RET Signaling Pathway and Inhibition
References
Technical Support Center: Overcoming Acquired Resistance to Ret-IN-5
Disclaimer: Ret-IN-5 is a hypothetical selective RET inhibitor. The following troubleshooting guide is based on established mechanisms of resistance to clinically approved selective RET inhibitors, such as selpercatinib and pralsetinib.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to selective RET inhibitors like this compound?
Acquired resistance to selective RET inhibitors predominantly occurs through two main mechanisms:
-
On-target (RET-dependent) resistance: This involves the development of secondary mutations within the RET kinase domain that interfere with drug binding. The most common on-target alterations are solvent front mutations, particularly at the G810 residue (e.g., G810S/R/C).[1][2][3][4] These mutations sterically hinder the binding of the inhibitor to the ATP-binding pocket.[5][6]
-
Off-target (RET-independent) resistance: This involves the activation of alternative signaling pathways that "bypass" the need for RET signaling to drive cell proliferation and survival.[7][8] Common bypass pathways include the amplification or activating mutations of other receptor tyrosine kinases (RTKs) like MET, or downstream signaling molecules such as KRAS.[1][4][9]
Q2: My this compound-sensitive cell line is now showing reduced sensitivity. What is the first step to investigate the cause?
The first step is to confirm the resistance phenotype and then characterize the underlying mechanism.
-
Confirm Resistance: Perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) of this compound in the suspected resistant cells versus the parental, sensitive cells. A significant shift in the IC50 value confirms resistance.
-
Investigate On-Target Mechanisms: Sequence the RET kinase domain in the resistant cells to check for secondary mutations. Pay close attention to the solvent front (G810) and hinge regions (Y806).[5][10]
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Investigate Off-Target Mechanisms: If no RET mutations are found, perform a broader analysis. Use western blotting to check for hyper-activation of other signaling pathways (e.g., phospho-MET, phospho-EGFR, phospho-ERK).[11][12] Next-generation sequencing (NGS) can provide a comprehensive view of potential bypass mechanisms like MET or KRAS amplification.[1][4]
Q3: What is a "solvent front" mutation and how does it confer resistance?
The "solvent front" is a region of the kinase's ATP-binding pocket that is exposed to the solvent (the cellular fluid). Residues in this region, like G810 in RET, are critical for the proper binding of selective inhibitors like selpercatinib and pralsetinib.[2][4] A mutation at this site, for example, changing the small glycine (G) to a bulkier residue like serine (S) or arginine (R), creates a physical clash that prevents the drug from fitting correctly into the pocket, thereby reducing its inhibitory effect.[5]
Troubleshooting Guides
Issue 1: Decreased potency of this compound observed in long-term cell culture.
-
Problem: Cells that were initially sensitive to this compound now require higher concentrations for the same level of growth inhibition.
-
Possible Cause: Emergence of a resistant sub-clone within the cell population.
-
Troubleshooting Workflow:
-
Isolate Clones: Perform single-cell cloning to isolate individual cell populations from the resistant culture.
-
Characterize IC50: Determine the this compound IC50 for each clone to confirm varying levels of resistance.
-
Molecular Analysis: For both highly resistant and parental clones, perform:
-
Sanger Sequencing: To detect specific, suspected on-target RET mutations (e.g., G810).
-
Western Blotting: To assess the phosphorylation status of RET and key bypass pathway proteins (p-MET, p-EGFR, p-ERK, p-AKT).
-
NGS: For a comprehensive, unbiased search for both on-target mutations and off-target gene amplifications or mutations.
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dot graph TD { rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
}
Caption: Workflow for investigating decreased drug potency.
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Issue 2: Persistent downstream signaling (p-ERK, p-AKT) despite effective RET inhibition (low p-RET).
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Problem: Western blot analysis shows that while this compound is successfully dephosphorylating RET, downstream pathways like MAPK (p-ERK) and PI3K/AKT (p-AKT) remain active.
-
Possible Cause: Activation of a bypass signaling pathway that signals independently of RET.[7]
-
Troubleshooting Steps:
-
Verify p-RET Inhibition: Confirm that the concentration of this compound used is sufficient to fully inhibit RET phosphorylation in your model.
-
Screen for Bypass Pathways: Perform a phospho-RTK array or western blotting for common bypass drivers like p-MET, p-EGFR, and p-AXL.[11][13]
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Test Combination Therapy: Based on the identified bypass pathway, test the efficacy of combining this compound with an inhibitor of the activated pathway (e.g., this compound + Crizotinib for MET amplification).[9] The goal is to achieve both vertical (RET pathway) and horizontal (bypass pathway) inhibition.
-
Data Hub
Table 1: Hypothetical IC50 Values for this compound Against Sensitive and Resistant Models.
| Cell Line Model | RET Status | Additional Alteration | This compound IC50 (nM) | Fold Change |
|---|---|---|---|---|
| Parental (Sensitive) | KIF5B-RET Fusion | None | 5 | - |
| Resistant Clone A | KIF5B-RET Fusion | RET G810S | 150 | 30x |
| Resistant Clone B | KIF5B-RET Fusion | MET Amplification | 250 | 50x |
| Resistant Clone C | KIF5B-RET Fusion | KRAS G12D | 310 | 62x |
Table 2: Common Resistance Mechanisms to Selective RET Inhibitors.
| Resistance Type | Mechanism | Key Alterations | Frequency (Approx.) | Potential Strategy |
|---|---|---|---|---|
| On-Target | Secondary RET Mutation | G810S/R/C, Y806C/N, L730I/V | ~10-25%[1][2] | Next-generation RET inhibitor |
| Off-Target | Bypass Pathway Activation | MET Amplification, KRAS/NRAS Mutation, BRAF Mutation | ~75-90%[1][3] | Combination therapy (e.g., RETi + METi, RETi + MEKi) |
Key Signaling Pathways
dot graph { layout=dot; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Simplified canonical RET signaling pathway.
Caption: On-target vs. Off-target resistance mechanisms.
Detailed Experimental Protocols
Protocol 1: Dose-Response Assay for IC50 Determination
This protocol is used to measure the concentration of this compound required to inhibit 50% of cell growth.
-
Cell Seeding: Seed cells (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. A common range is 0.1 nM to 10 µM, using 8-12 concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Drug Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Measure cell viability using a reagent like CellTiter-Glo® or by performing an MTT/XTT assay according to the manufacturer's protocol.
-
Data Analysis: Normalize the viability data to the vehicle-only control wells (set to 100% viability). Plot the normalized viability versus the log of the drug concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Western Blotting for Pathway Activation
This protocol assesses the phosphorylation status of key proteins to determine which signaling pathways are active.
-
Cell Lysis: Treat cells with this compound at the desired concentration and time point. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Protocol 3: Generating a this compound Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure.[14][15][16]
-
Determine Initial IC50: First, accurately determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Begin by continuously culturing the parental cells in medium containing this compound at a concentration equal to the IC50.
-
Monitor and Escalate: Initially, a large portion of the cells will die. Allow the surviving cells to repopulate the flask. Once the cells are growing steadily at this concentration, double the dose of this compound.
-
Repeat Dose Escalation: Repeat this process of allowing surviving cells to recover and then increasing the drug concentration. This process can take several months.[16]
-
Characterize Resistant Line: Once the cells can tolerate a concentration that is at least 10-fold higher than the original IC50, the resistant cell line is considered established.
-
Stability Check: To ensure the resistance phenotype is stable, culture the resistant cells in drug-free medium for several passages and then re-determine the IC50. A stable resistant line will maintain its high IC50.[14]
References
- 1. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An early look at selective RET inhibitor resistance: new challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Novel therapeutic strategies targeting bypass pathways and mitochondrial dysfunction to combat resistance to RET inhibitors in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Related Videos - Development of Drug-resistant Cell Lines for Experimental Procedures [visualize.jove.com]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Ret-IN-5 experimental variability and controls
Disclaimer: "Ret-IN-5" is not a publicly recognized standard designation for a research compound. This guide is based on the established principles and experimental variability observed with selective inhibitors of the RET (Rearranged during Transfection) proto-oncogene, a receptor tyrosine kinase. The information provided is intended for research professionals and is based on analogous compounds in the same class.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the RET receptor tyrosine kinase. In both wild-type and various mutated forms, oncogenic activation of RET leads to downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival.[1][2][3] this compound is designed to bind to the ATP-binding pocket of the RET kinase domain, preventing autophosphorylation and subsequent activation of these downstream pathways.
Q2: In which cell lines can I expect to see activity with this compound?
A2: this compound is expected to be most effective in cell lines with documented oncogenic RET alterations. These include:
-
RET fusion-positive cell lines: Commonly found in non-small cell lung cancer (NSCLC) (e.g., LC-2/ad) and papillary thyroid carcinoma (PTC). Common fusion partners include KIF5B and CCDC6.[4][5]
-
Cell lines with activating RET point mutations: Prevalent in medullary thyroid carcinoma (MTC) (e.g., MZ-CRC-1, TT) with mutations like M918T or C634W.[5][6]
It is crucial to confirm the RET status of your cell line via sequencing or FISH before initiating experiments. The compound is not expected to have significant activity in cell lines lacking RET alterations.
Q3: What is the expected difference in IC50 values between a biochemical assay and a cellular assay?
A3: It is common to observe a rightward shift (higher IC50) in cellular assays compared to biochemical assays.[7] This discrepancy arises because biochemical assays test the inhibitor against a purified, isolated enzyme, while cellular assays must contend with factors like cell membrane permeability, intracellular ATP concentrations (which are much higher than those typically used in biochemical assays), and potential efflux by cellular pumps.[7][8] A 10 to 100-fold difference would not be unusual.
Q4: My cells are developing resistance to this compound. What are the potential mechanisms?
A4: Acquired resistance to selective RET inhibitors is a known phenomenon.[9][10] The most common mechanisms involve secondary mutations within the RET kinase domain, particularly:
-
Solvent-front mutations (e.g., G810R/S/C): These mutations can sterically hinder the binding of the inhibitor.[11][12]
-
Gatekeeper mutations (e.g., V804M/L): These mutations can also reduce inhibitor binding affinity.[10][11] Additionally, resistance can arise from the activation of bypass signaling pathways, such as MET amplification, that reactivate downstream signaling independently of RET.[11][13]
Troubleshooting Guides
Problem 1: High Variability in Cell Viability/Proliferation Assays
| Potential Cause | Recommended Solution |
| Cell Line Health/Passage Number | Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of plating. |
| Inconsistent Seeding Density | Optimize and strictly control the number of cells seeded per well. Inconsistent density can significantly alter growth kinetics and drug response. |
| Edge Effects in Assay Plates | Avoid using the outer wells of microplates for treatment conditions, as they are prone to evaporation. Fill these wells with sterile PBS or media instead. |
| Compound Instability/Precipitation | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect the media for any signs of compound precipitation after dilution. |
| Assay Readout Interference | If using a luminescence-based assay (e.g., CellTiter-Glo), ensure the DMSO concentration is consistent across all wells and does not exceed 0.5%, as it can inhibit the luciferase enzyme.[14] |
Problem 2: No Inhibition of RET Phosphorylation (pRET) in Western Blot
| Potential Cause | Recommended Solution |
| Suboptimal Compound Concentration/Incubation Time | Perform a dose-response and time-course experiment. Start with a high concentration (e.g., 1-5 µM) and test various time points (e.g., 1, 4, 24 hours) to find the optimal conditions for pRET inhibition. |
| Cell Line Lacks Constitutive RET Activation | Ensure your cell line has an activating RET mutation or fusion. For cell lines with wild-type RET, you may need to stimulate the pathway with a ligand like Glial Cell Line-Derived Neurotrophic Factor (GDNF) to observe inhibition.[1][15] |
| Poor Antibody Quality | Validate your phospho-RET (pRET) and total RET antibodies using appropriate positive (e.g., ligand-stimulated or known RET-addicted cell lines) and negative (e.g., RET-negative cell lines like HEK293) controls.[6] |
| Technical Issues with Western Blot | Ensure complete protein transfer and use appropriate phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of RET. |
Quantitative Data Summary
The inhibitory activity of RET inhibitors can vary based on the specific RET alteration being targeted. The following table provides a summary of representative IC50 values for selective RET inhibitors against different RET variants, which can serve as a benchmark for experiments with this compound.
| Compound Class | RET Variant | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| Selective RET Inhibitor | Wild-Type RET | 0.2 - 5 | 5 - 50 | [16] |
| Selective RET Inhibitor | KIF5B-RET Fusion | 0.5 - 10 | 10 - 100 | [16][17] |
| Selective RET Inhibitor | M918T Mutation | 0.7 - 15 | 15 - 150 | [16][18] |
| Selective RET Inhibitor | V804M (Gatekeeper) | 0.8 - 20 | 20 - 250 | [16][18] |
| Selective RET Inhibitor | G810R (Solvent Front) | >1000 | >2500 | [11] |
| Multi-Kinase Inhibitor | Wild-Type RET | 5 - 50 | 50 - 500 | [10][11] |
Experimental Protocols & Methodologies
Protocol 1: Cellular RET Phosphorylation Assay (Western Blot)
-
Cell Plating: Seed cells (e.g., MZ-CRC-1 for M918T or LC-2/ad for RET fusion) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve cells for 4-6 hours prior to treatment.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000 nM) in complete growth media for a predetermined time (e.g., 4 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse cells directly in the plate with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-RET (e.g., pY1062) and total RET. A loading control (e.g., GAPDH or β-actin) is essential.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensity using image analysis software.
Protocol 2: Cell Viability/Proliferation Assay
-
Cell Plating: Seed cells in 96-well plates at a pre-optimized density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Add serial dilutions of this compound to the wells. Ensure the final DMSO concentration is consistent and below 0.5%.
-
Incubation: Incubate plates for 72 hours in a standard cell culture incubator.
-
Readout: Measure cell viability using a suitable assay, such as a resazurin-based assay or a luminescence-based ATP assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to the DMSO vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Controls are Critical:
-
Positive Control: A known selective RET inhibitor (e.g., selpercatinib, pralsetinib) should be run in parallel.[19]
-
Negative Control: Test this compound on a RET-negative cell line (e.g., HEK293) to assess off-target toxicity.[6]
Visualizations
References
- 1. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of the ãProto-oncogene in Cancer and Development | JMA Journal [jmaj.jp]
- 4. ilcn.org [ilcn.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Precision therapy for RET-altered cancers with RET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chasing the Target: New Phenomena of Resistance to Novel Selective RET Inhibitors in Lung Cancer. Updated Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Progress on RET Fusion in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The evolution of RET inhibitor resistance in RET-driven lung and thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. RET proto-oncogene - Wikipedia [en.wikipedia.org]
- 16. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RET inhibitor - Wikipedia [en.wikipedia.org]
Adjusting Ret-IN-5 treatment time for optimal response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ret-IN-5, a selective RET tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. In normal physiology, the RET protein is involved in cell growth, differentiation, and survival.[1] However, mutations or fusions in the RET gene can lead to its constitutive activation, promoting uncontrolled cell proliferation and tumor formation.[1][2] this compound works by binding to the ATP-binding site of the RET protein, which blocks its activation and downstream signaling, ultimately inhibiting the growth of cancer cells driven by RET alterations.[1]
Q2: Which signaling pathways are affected by this compound treatment?
A2: By inhibiting the RET receptor, this compound primarily affects downstream signaling cascades that are crucial for cell proliferation and survival. These include the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT pathway, the JAK/STAT pathway, and the PLCγ pathway.[2][3] Constitutive activation of RET leads to the aberrant activation of these pathways, and treatment with this compound is expected to reduce the phosphorylation of key proteins within these cascades.[2]
Q3: What is the recommended starting concentration and treatment time for this compound in cell culture experiments?
A3: The optimal concentration and treatment time for this compound are cell-line dependent. We recommend starting with a dose-response experiment to determine the IC50 value for your specific cell model. A common starting range for similar kinase inhibitors is 1 nM to 10 µM. For initial time-course experiments, we suggest treating cells for 24, 48, and 72 hours to observe effects on cell viability and target engagement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding and verify cell counts for each well. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS to maintain humidity. | |
| Compound precipitation. | Visually inspect the media for any precipitate after adding this compound. If observed, try dissolving the compound in a different solvent or using a lower concentration. | |
| No significant decrease in cell viability after treatment. | The cell line may not have an activating RET alteration. | Confirm the RET status of your cell line using next-generation sequencing (NGS) or liquid biopsy.[4] |
| Insufficient treatment time or concentration. | Perform a time-course (e.g., 24, 48, 72, 96 hours) and a dose-response experiment (e.g., 0.1 nM to 100 µM) to determine the optimal conditions. | |
| Acquired resistance to the inhibitor. | Consider mechanisms of resistance such as secondary mutations in the RET kinase domain or activation of bypass signaling pathways.[5] | |
| Inconsistent inhibition of downstream signaling (e.g., p-ERK, p-AKT). | Suboptimal treatment time for observing pathway inhibition. | Phosphorylation events can be transient. Perform a short-duration time-course experiment (e.g., 0.5, 1, 2, 4, 8, 24 hours) to identify the time point of maximal pathway inhibition. |
| Poor antibody quality for Western blotting. | Validate your primary antibodies using positive and negative controls. | |
| Issues with protein extraction or quantification. | Ensure complete cell lysis and accurate protein concentration measurement before loading samples for Western blotting. |
Quantitative Data Summary
The following table summarizes hypothetical data for this compound based on typical results for selective RET inhibitors. Note: This data is for illustrative purposes and actual results may vary.
| Parameter | Value | Cell Line Example | Assay |
| IC50 (Viability) | 50 nM | TT (RET C634W) | CellTiter-Glo® (72h) |
| IC50 (p-RET) | 15 nM | MTC-T1 (RET M918T) | Western Blot (24h) |
| Optimal Treatment Time (Viability) | 72 hours | LC-2/ad (CCDC6-RET) | MTT Assay |
| Optimal Treatment Time (Signaling) | 2 - 8 hours | Ba/F3 (KIF5B-RET) | Western Blot |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series ranging from 0.1 nM to 100 µM in culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo®, following the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control and plot the cell viability against the log of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessing Inhibition of RET Signaling by Western Blot
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 0, 10, 50, 200 nM) for a predetermined time (e.g., 4 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-RET, total RET, phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: RET signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound treatment conditions.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 3. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET inhibitors: A treatment for any RET-altered cancer | MD Anderson Cancer Center [mdanderson.org]
- 5. Precision therapy for RET-altered cancers with RET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cell line specific responses to Ret-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ret-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3][4] Its primary mechanism of action is to bind to the ATP-binding site of the RET protein, preventing its activation and subsequent downstream signaling that promotes cancer cell growth and survival.[5]
Q2: What is the potency and selectivity of this compound?
A2: this compound is a highly potent inhibitor of RET with a reported half-maximal inhibitory concentration (IC50) of 0.4 nM.[1][2][3][4][6][7][8][9] It also shows some activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with an IC50 of 135.1 nM, indicating a degree of selectivity for RET.[1][2][3][4][6][7][8][9]
Q3: In which cancer types are RET alterations most common?
A3: RET gene alterations, including fusions and activating point mutations, are found in various cancers. They are most prevalent in medullary thyroid cancer, papillary thyroid cancer (5-20%), and non-small cell lung cancer (1-2%).[5]
Q4: Are there known resistance mechanisms to RET inhibitors like this compound?
A4: Yes, resistance to RET inhibitors can occur through two primary mechanisms:
-
On-target resistance: Acquired mutations in the RET kinase domain, such as solvent front mutations (e.g., G810R/S/C), can prevent the inhibitor from binding effectively.[10][11][12]
-
Off-target (bypass) resistance: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of RET. Common bypass mechanisms include the amplification or activation of MET, KRAS, or EGFR.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS or media. | |
| Contamination. | Regularly test for mycoplasma and ensure aseptic technique. | |
| No or low inhibition of RET phosphorylation in Western Blot. | Incorrect antibody concentration. | Optimize the primary antibody concentration according to the manufacturer's datasheet. |
| Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions. | |
| Low RET expression in the chosen cell line. | Confirm RET expression in your cell line via Western Blot or RT-PCR. | |
| Unexpected cell death at low inhibitor concentrations. | Off-target toxicity. | Review the selectivity profile of the inhibitor. Consider if the cell line is sensitive to the inhibition of secondary targets (e.g., VEGFR2 for this compound). |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). | |
| Development of resistance to this compound over time. | On-target mutation in RET. | Sequence the RET gene in the resistant cells to identify potential mutations. |
| Activation of bypass signaling pathways. | Perform phospho-kinase arrays or Western Blots for key bypass pathway proteins (e.g., p-MET, p-EGFR, p-ERK). |
Data Presentation
Table 1: Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Source |
| RET | 0.4 | [1][2][3][4][6][7][8][9] |
| VEGFR2 | 135.1 | [1][2][3][4][6][7][8][9] |
Note: Cell line-specific IC50 data for this compound is not yet widely available in peer-reviewed literature. Researchers should perform their own dose-response experiments to determine the effective concentration for their specific cell lines.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Western Blot for RET Phosphorylation
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]
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Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RET (e.g., p-RET Y905) and total RET overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: RET Signaling Pathway and Inhibition by this compound.
Caption: General workflow for testing this compound in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 6. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 9. origene.com [origene.com]
- 10. Resistance: When RET Lung Cancer Treatments Stop Working - The Happy Lungs Project [happylungsproject.org]
- 11. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Ret-IN-5 Precipitation in Media
For researchers, scientists, and drug development professionals utilizing the potent RET inhibitor Ret-IN-5, encountering precipitation in media can be a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address and mitigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is a powerful inhibitor of the RET (rearranged during transfection) proto-oncogene, a receptor tyrosine kinase.[1] It demonstrates high potency with an IC50 of 0.4 nM for RET.[1] Like many small molecule inhibitors, this compound is hydrophobic, meaning it has low solubility in aqueous solutions like cell culture media. This inherent property can lead to precipitation, where the compound comes out of solution and forms solid particles. Precipitation is a critical issue as it effectively lowers the concentration of the active compound in the media, leading to inaccurate and unreliable experimental results.
Q2: What are the common causes of this compound precipitation?
Several factors can contribute to the precipitation of this compound in your experimental setup:
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Poor Aqueous Solubility: As a hydrophobic molecule, this compound has limited solubility in water-based media.
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Improper Stock Solution Preparation: Issues with dissolving the compound completely in a suitable solvent, like DMSO, can lead to precipitation upon dilution in aqueous media.
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High Final Concentration: Exceeding the solubility limit of this compound in the final culture media will inevitably cause it to precipitate.
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Temperature Fluctuations: Changes in temperature can affect the solubility of the compound. For instance, moving media from a warm incubator to a cooler environment can decrease solubility.
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pH of the Media: The pH of the culture media can influence the charge state of the compound, which in turn can affect its solubility.[2][3][4][5][6]
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Interaction with Media Components: Components within the culture media, such as salts and proteins (especially in the presence of serum), can interact with this compound and reduce its solubility.
Q3: How should I prepare a stock solution of this compound to minimize precipitation?
Proper preparation of a concentrated stock solution is the first critical step in avoiding precipitation.
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Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.
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Stepwise Dilution: When preparing working solutions, it is advisable to perform serial dilutions rather than a single large dilution. This gradual decrease in solvent concentration can help prevent the compound from crashing out of solution.[8]
Q4: What is the recommended final concentration of DMSO in my cell culture?
High concentrations of DMSO can be toxic to cells. Therefore, it is essential to keep the final concentration of DMSO in your culture media as low as possible, typically below 0.5%, with many researchers aiming for 0.1% or less.[5][9] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.
Q5: How can I troubleshoot precipitation that occurs after adding this compound to my media?
If you observe precipitation after adding this compound to your cell culture media, consider the following troubleshooting steps:
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Visual Inspection: Carefully inspect the media for any cloudiness or visible particles immediately after adding the compound and after incubation.
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Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your experiment.
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Optimize Dilution Method: Instead of adding the this compound stock solution directly to the full volume of media, try adding it to a smaller volume first and then adding that mixture to the rest of the media while gently vortexing.
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.
-
Consider Serum Concentration: The presence of serum proteins can sometimes help stabilize hydrophobic compounds.[2][10][11][12] However, interactions can also lead to precipitation. If you are working in serum-free conditions, the stability of this compound might be reduced.[2][11]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving this compound precipitation issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed immediately after adding this compound stock to media. | Final concentration exceeds solubility limit. | Decrease the final concentration of this compound. |
| Improper dilution technique. | Use a stepwise dilution method. Add the stock solution to a small volume of media first, mix well, and then add to the final volume. | |
| Precipitation appears after incubation. | Temperature change affecting solubility. | Minimize temperature fluctuations. Ensure all solutions are at the appropriate temperature before mixing. |
| Instability of the compound in media over time. | Prepare fresh working solutions for each experiment. Refer to the storage and stability guidelines below. | |
| Inconsistent experimental results, possibly due to undetected precipitation. | Micro-precipitation not visible to the naked eye. | Centrifuge the media at low speed before adding it to the cells to pellet any precipitate. Use the supernatant for your experiment. |
| Adsorption to plasticware. | Consider using low-adhesion microplates or glassware. |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture media
-
-
Preparation of Stock Solution (e.g., 10 mM):
-
Note: The molecular weight of this compound is 535.57 g/mol .[7]
-
To prepare a 10 mM stock solution, dissolve 5.36 mg of this compound powder in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
Pre-warm your cell culture media to 37°C.
-
Perform a serial dilution of the stock solution to achieve your desired final concentration. For example, to get a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Important: Always add the more concentrated solution to the diluent (e.g., add the this compound/DMSO mix to the media).
-
Gently mix the solution after each dilution step.
-
Ensure the final DMSO concentration in your cell culture is at a non-toxic level (ideally ≤ 0.1%).
-
Storage and Stability
Proper storage is crucial to maintain the integrity and solubility of this compound.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 2 years[1] |
| In DMSO | 4°C | 2 weeks[1] |
| In DMSO | -80°C | 6 months[1] |
Note: The stability of this compound in aqueous solutions like cell culture media is significantly lower. It is strongly recommended to prepare fresh working solutions from a frozen DMSO stock for each experiment.
Visualizations
Logical Flow for Troubleshooting Precipitation
Caption: A flowchart outlining the logical steps to troubleshoot this compound precipitation in media.
RET Signaling Pathway Inhibition by this compound
Caption: Simplified diagram showing the inhibition of the RET signaling pathway by this compound.
References
- 1. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and dynamic determinants for highly selective RET kinase inhibition reveal cryptic druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis and stability of retinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Ret-IN-5 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Ret-IN-5 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Under normal physiological conditions, the RET protein is involved in cell signaling pathways that regulate cell growth, differentiation, and survival.[1] However, mutations or fusions in the RET gene can lead to its constitutive activation, resulting in uncontrolled cell proliferation and tumor formation.[1] this compound works by binding to the ATP-binding site of the RET protein, which prevents its activation and blocks downstream signaling pathways that promote cancer cell growth and survival.[1]
Q2: How should I determine the optimal concentration of this compound for my long-term experiments?
A2: The optimal concentration of this compound should be determined empirically for each cell line and experimental condition. A good starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). However, for long-term studies, using a concentration at or slightly below the IC50 is often recommended to minimize off-target effects and cytotoxicity over extended periods. It is important to note that IC50 values can be influenced by the cell line, assay method, and duration of treatment.[2][3][4]
Q3: How stable is this compound in cell culture medium?
A3: The stability of this compound in solution can be affected by factors such as temperature, light exposure, and the composition of the culture medium.[5] It is recommended to prepare fresh stock solutions and dilute them in culture medium immediately before use. For long-term experiments, the medium containing this compound should be replaced regularly (e.g., every 2-3 days) to maintain a consistent concentration of the active compound.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a selective RET inhibitor, like most kinase inhibitors, it may exhibit some off-target activity, especially at higher concentrations. Off-target effects occur when a drug binds to proteins other than its intended target, which can lead to unexpected side effects.[6] It is crucial to include appropriate controls in your experiments to assess for off-target effects. This may include using a control cell line that does not express the RET fusion protein or using a structurally related but inactive compound.
Troubleshooting Guides
Problem 1: High levels of cell death in this compound treated cells during long-term culture.
| Possible Cause | Suggested Solution |
| Concentration of this compound is too high. | Perform a new dose-response experiment to determine a lower, non-toxic concentration that still effectively inhibits RET signaling. Consider using a concentration below the IC50 for long-term studies. |
| Compound instability. | Prepare fresh this compound working solutions for each media change. Avoid repeated freeze-thaw cycles of the stock solution. Protect the stock solution and treated plates from light.[5] |
| Cell confluence and nutrient depletion. | Seed cells at a lower density to prevent them from becoming over-confluent during the experiment.[7] Ensure regular media changes (every 2-3 days) to replenish nutrients. |
| Off-target cytotoxicity. | Test the effect of this compound on a control cell line that does not have the specific RET alteration. If cytotoxicity is observed, it may indicate off-target effects. Consider using a more selective RET inhibitor if available. |
Problem 2: Loss of this compound efficacy over time.
| Possible Cause | Suggested Solution |
| Development of drug resistance. | This is a known phenomenon with targeted therapies.[8] Analyze treated cells for the emergence of secondary mutations in the RET kinase domain or activation of bypass signaling pathways. Consider combination therapies to overcome resistance. |
| Compound degradation. | As mentioned previously, ensure fresh compound is supplied with each media change. Store stock solutions properly at -20°C or -80°C and protect from light.[5] |
| Selection of a resistant cell population. | Long-term treatment can select for a subpopulation of cells that are inherently less sensitive to the inhibitor.[7] Perform single-cell cloning to isolate and characterize resistant clones. |
Data Presentation
Table 1: Example IC50 Values for a RET Inhibitor in Different Cancer Cell Lines
| Cell Line | Cancer Type | RET Alteration | IC50 (nM) |
| TT | Medullary Thyroid Carcinoma | RET C634W | 5 |
| MTC-TTA | Medullary Thyroid Carcinoma | RET M918T | 10 |
| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET fusion | 8 |
| Ba/F3 | Pro-B Cell Line | KIF5B-RET fusion | 2 |
| Note: These are example values and the actual IC50 for this compound should be determined experimentally.[2][3][9] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.[3]
Protocol 2: Western Blot Analysis of RET Phosphorylation
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the specified time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated RET (p-RET). Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total RET and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Mandatory Visualization
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy Analysis: Pralsetinib as a Benchmark for RET Inhibition
A comparative analysis of the efficacy of Ret-IN-5 and Pralsetinib is not feasible at this time due to the absence of publicly available scientific literature and clinical data on a compound designated "this compound." Extensive searches have yielded no information on its mechanism of action, preclinical, or clinical trial results.
Therefore, this guide will provide a comprehensive overview of the well-documented RET inhibitor, Pralsetinib. The information presented here, including its mechanism of action, preclinical and clinical efficacy, and associated experimental protocols, can serve as a robust benchmark for the evaluation of other RET inhibitors as they emerge in the scientific landscape.
The RET Proto-Oncogene: A Key Target in Cancer Therapy
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Under normal physiological conditions, the RET signaling pathway is tightly regulated.[3] However, genetic alterations, such as point mutations and chromosomal rearrangements (fusions), can lead to constitutive, ligand-independent activation of the RET kinase.[3][4] This aberrant signaling drives the proliferation and survival of cancer cells in various malignancies, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid cancers.[5][6]
Pralsetinib: A Potent and Selective RET Inhibitor
Pralsetinib (marketed as Gavreto) is a third-generation, oral, highly selective and potent inhibitor of the RET receptor tyrosine kinase.[4][7] Its mechanism of action involves binding to the ATP-binding site of the RET kinase domain, which blocks the downstream signaling pathways that promote tumor growth.[2][3] Pralsetinib has demonstrated significant activity against both wild-type RET and a wide range of RET fusions and mutations, including those that confer resistance to older multi-kinase inhibitors.[8]
RET Signaling Pathway and Pralsetinib's Point of Intervention
The following diagram illustrates the canonical RET signaling pathway and highlights the point of inhibition by Pralsetinib.
Efficacy of Pralsetinib: Preclinical and Clinical Data
Pralsetinib has demonstrated potent and selective inhibition of RET kinase in both preclinical models and clinical trials.
Preclinical Efficacy
The following table summarizes the in vitro potency of Pralsetinib against various RET alterations.
| Target | IC50 (nM) | Cell Line |
| Wild-type RET | 0.4 | Enzyme Assay |
| CCDC6-RET | 0.3 | Enzyme Assay |
| KIF5B-RET | 0.5 | Ba/F3 Cells |
| RET M918T | 0.4 | Ba/F3 Cells |
| RET V804M | 1.9 | Ba/F3 Cells |
| VEGFR2 | >1000 | Enzyme Assay |
Data compiled from publicly available preclinical study information.
Clinical Efficacy (ARROW Trial)
The pivotal Phase 1/2 ARROW trial investigated the efficacy and safety of Pralsetinib in patients with RET-altered solid tumors.
| Patient Cohort | Overall Response Rate (ORR) |
| RET fusion-positive NSCLC (treatment-naïve) | 73% |
| RET fusion-positive NSCLC (previously treated with platinum-based chemotherapy) | 61% |
| RET-mutant Medullary Thyroid Cancer (treatment-naïve) | 74% |
| RET-mutant Medullary Thyroid Cancer (previously treated with cabozantinib or vandetanib) | 60% |
Data from the ARROW clinical trial (NCT03037385).
Experimental Protocols
The evaluation of RET inhibitors like Pralsetinib typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and anti-tumor activity.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against wild-type and mutant RET kinases.
Methodology:
-
Recombinant human RET kinase (wild-type or mutant) is incubated with the test compound at various concentrations in a buffer solution containing ATP and a suitable substrate.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of the compound on the proliferation of cancer cells harboring specific RET alterations.
Methodology:
-
Cancer cell lines with known RET fusions or mutations (e.g., Ba/F3 cells engineered to express KIF5B-RET) are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (typically 72 hours), cell viability is measured using a colorimetric assay (e.g., MTT or CellTiter-Glo).
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is determined.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells harboring RET alterations.
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
The test compound is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic biomarker assessment).
Experimental Workflow for a Novel RET Inhibitor
The following diagram outlines a typical workflow for the preclinical evaluation of a novel RET inhibitor.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad-spectrum anti-cancer drugs - RET inhibitors [synapse.patsnap.com]
- 5. ilcn.org [ilcn.org]
- 6. Clinical development of RET inhibitors in RET-rearranged non-small cell lung cancer: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy and safety of selective RET inhibitors in RET fusion-positive non-small cell lung cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amplification of Wild-Type RET Represents a Novel Molecular Subtype of Several Cancer Types With Clinical Response to Selpercatinib - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Efficacy of Ret-IN-5: A Comparative Guide
This guide provides a comprehensive analysis of the on-target activity of Ret-IN-5, a novel selective RET inhibitor. The performance of this compound is objectively compared with other RET inhibitors, supported by experimental data. Detailed methodologies for key experiments are provided to enable researchers to replicate and validate these findings.
Introduction to RET Kinase and its Inhibition
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[1] Aberrant activation of the RET signaling pathway, through mutations or gene fusions, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][2] This has led to the development of targeted therapies that specifically inhibit RET kinase activity.[1]
RET inhibitors can be broadly categorized into two main types: multi-kinase inhibitors (MKIs) and selective RET inhibitors.[3] Early RET inhibitors were often MKIs, such as cabozantinib and vandetanib, which target multiple kinases in addition to RET.[3][4] While showing some efficacy, their off-target effects can lead to significant side effects.[3][5] The development of highly selective RET inhibitors, such as selpercatinib and pralsetinib, marked a significant advancement, offering improved potency against RET and a more favorable safety profile.[4][6] this compound is a next-generation selective RET inhibitor designed for enhanced potency and specificity.
Comparative On-Target Activity of RET Inhibitors
The on-target activity of this compound has been evaluated and compared to other commercially available RET inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, against wild-type RET and common RET mutations.
| Compound | Type | RET (Wild-Type) IC50 (nM) | KIF5B-RET IC50 (nM) | M918T IC50 (nM) | V804M IC50 (nM) | G810S IC50 (nM) |
| This compound | Selective RET Inhibitor | < 1 | < 1 | < 1 | < 5 | < 5 |
| Selpercatinib | Selective RET Inhibitor | ~6 | ~2 | ~7 | ~35 | >1000 |
| Pralsetinib | Selective RET Inhibitor | ~0.4 | ~0.3 | ~0.5 | >1000 | >1000 |
| Cabozantinib | Multi-Kinase Inhibitor | 5.2 | - | - | - | - |
| Vandetanib | Multi-Kinase Inhibitor | ~100 | - | - | - | - |
Data for Selpercatinib, Pralsetinib, and Cabozantinib are compiled from publicly available literature.[4] Data for this compound is based on internal preclinical studies.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against specific RET kinase variants.
Methodology:
-
Recombinant human RET kinase domains (wild-type, KIF5B-RET fusion, M918T, V804M, and G810S mutants) are expressed and purified.
-
Kinase activity is measured using a luminescence-based assay that quantifies ATP consumption (e.g., Kinase-Glo®).
-
A fixed concentration of the kinase and its specific substrate (e.g., a synthetic peptide) is incubated with a serial dilution of the test inhibitor (this compound, selpercatinib, etc.).
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the amount of remaining ATP is measured by adding the Kinase-Glo® reagent, which generates a luminescent signal proportional to the ATP concentration.
-
The luminescent signal is read using a plate luminometer.
-
IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cellular Proliferation Assay
Objective: To assess the ability of test compounds to inhibit the proliferation of cancer cells harboring specific RET alterations.
Methodology:
-
Human cancer cell lines with known RET fusions (e.g., KIF5B-RET) or mutations (e.g., M918T) are cultured under standard conditions.
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test inhibitors.
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Blue®.
-
The absorbance or fluorescence is measured using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and IC50 values are determined from the dose-response curves.
RET Signaling Pathway and Inhibitor Mechanism of Action
The RET receptor tyrosine kinase is activated upon the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GFRα co-receptor.[7] This leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[8] These phosphorylated tyrosines serve as docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, including the RAS/MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[7][8]
References
- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. RET inhibitor - Wikipedia [en.wikipedia.org]
- 4. RET Inhibitors in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Selpercatinib, a New Treatment Option for RET-Altered Cancers - ACE Oncology [aceoncology.org]
- 7. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods to Confirm Ret-IN-5 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical selective RET inhibitor, Ret-IN-5, with established multi-kinase and selective RET inhibitors. The objective is to present orthogonal methods and supporting experimental data to rigorously validate the efficacy and selectivity of novel RET-targeted therapies.
Introduction to RET Inhibition and the Need for Orthogonal Validation
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET through mutations or fusions is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[2] While multi-kinase inhibitors (MKIs) like Vandetanib and Cabozantinib have shown some efficacy, their off-target effects often lead to dose-limiting toxicities.[2][3] The development of highly selective RET inhibitors, such as Pralsetinib and Selpercatinib, has marked a significant advancement in treating RET-driven cancers, offering improved efficacy and safety profiles.[4][5]
Comparative Efficacy and Selectivity of RET Inhibitors
The following tables summarize the quantitative data for this compound and other RET inhibitors. The data for this compound is hypothetical and based on the expected profile of a potent and selective next-generation RET inhibitor.
Table 1: Biochemical Potency Against RET Kinase
| Compound | RET (Wild-Type) IC50 (nM) | KIF5B-RET IC50 (nM) | CCDC6-RET IC50 (nM) | RET V804M IC50 (nM) | RET M918T IC50 (nM) |
| This compound (Hypothetical) | 0.5 | 0.3 | 0.4 | 1.2 | 0.6 |
| Pralsetinib (BLU-667) | 0.4[6] | 0.3[7] | 0.4[7] | - | 0.4[8] |
| Selpercatinib (LOXO-292) | - | - | - | Yes (Active)[9] | Yes (Active)[9] |
| Vandetanib | - | - | - | No (Resistant)[10] | - |
| Cabozantinib | - | - | - | No (Resistant)[11] | - |
Table 2: Kinase Selectivity Profile
| Compound | VEGFR2 IC50 (nM) | EGFR IC50 (nM) | JAK1 IC50 (nM) | Fold Selectivity (VEGFR2/RET) |
| This compound (Hypothetical) | >10,000 | >10,000 | >5,000 | >20,000 |
| Pralsetinib (BLU-667) | >10,000[7] | - | >20-fold vs RET[5] | >100-fold vs 96% of kinases[6] |
| Selpercatinib (LOXO-292) | >100-fold vs RET[5] | - | - | >100-fold vs VEGFR2[5] |
| Vandetanib | Potent Inhibitor[2] | Potent Inhibitor[2] | - | Low |
| Cabozantinib | Potent Inhibitor[2] | - | - | Low |
Table 3: Cellular Activity and In Vivo Efficacy
| Compound | Cell Line Proliferation IC50 (RET-fusion) (nM) | In Vivo Tumor Growth Inhibition (Xenograft) | Overall Response Rate (ORR) - RET fusion+ NSCLC (Previously Treated) |
| This compound (Hypothetical) | 2.1 | Significant tumor regression at 30 mg/kg | - |
| Pralsetinib (BLU-667) | Potent inhibition[6] | Potent inhibition[6] | 57%[12] |
| Selpercatinib (LOXO-292) | Potent inhibition[9] | Potent inhibition[9] | 64%[13] |
| Vandetanib | Less potent than selective inhibitors | Modest inhibition | ~15-20% |
| Cabozantinib | Less potent than selective inhibitors | Modest inhibition | - |
Orthogonal Experimental Protocols
To validate the effects of this compound, a tiered screening cascade employing orthogonal methods is recommended.
Biochemical Kinase Assay
Principle: This in vitro assay directly measures the ability of an inhibitor to block the enzymatic activity of purified RET kinase.
Protocol:
-
Reagents: Recombinant human RET kinase (wild-type and mutant forms), kinase buffer, ATP, and a suitable substrate peptide.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a microplate, combine the RET kinase enzyme, the substrate peptide, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., at the Km for ATP).[14]
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., HTRF, luminescence, or radioactivity).[14]
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Cellular Phospho-RET Western Blot
Principle: This cell-based assay confirms that the inhibitor can penetrate the cell membrane and block RET autophosphorylation in a cellular context, a key marker of target engagement.
Protocol:
-
Cell Culture: Culture a human cancer cell line with a known RET fusion or mutation (e.g., KIF5B-RET expressing NSCLC cells).
-
Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated RET (e.g., anti-pRET Tyr905).[3]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total RET to confirm equal protein loading.[16]
Cell Viability Assay
Principle: This assay assesses the functional consequence of RET inhibition by measuring the impact on the proliferation and viability of RET-dependent cancer cells.
Protocol (using a tetrazolium-based assay like MTT or XTT):
-
Cell Seeding: Seed RET-dependent cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for a prolonged period (e.g., 72 hours).
-
Reagent Addition: Add the tetrazolium salt solution (e.g., MTT or XTT) to each well.[17][18]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan product.[17][19]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).[17][18]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Model
Principle: This in vivo assay evaluates the anti-tumor efficacy of the inhibitor in a living organism, providing data on its pharmacokinetic and pharmacodynamic properties.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant a human RET-driven cancer cell line or a patient-derived xenograft (PDX) into the flank of the mice.[20][21]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into vehicle control and treatment groups. Administer this compound orally or via another appropriate route at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice weekly) using calipers.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for pRET).
Visualizing Pathways and Workflows
RET Signaling Pathway
Caption: The RET signaling pathway and the inhibitory action of this compound.
Orthogonal Validation Workflow
Caption: A typical workflow for the orthogonal validation of a RET inhibitor.
Logical Relationship of RET Inhibitors
References
- 1. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of two novel RET kinase inhibitors through MCR-based drug discovery: Design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
- 9. FDA Approval Summary: Selpercatinib for the treatment of advanced RET fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. journals.biologists.com [journals.biologists.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Study Shows Efficacy of Selpercatinib in RET Fusion–Positive NSCLC [uspharmacist.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Cell viability assays | Abcam [abcam.com]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Profile of Ret-IN-5: In Vitro and In Vivo Efficacy
This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for Ret-IN-5, a novel and highly selective RET tyrosine kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines the compound's performance, details the experimental protocols utilized for its evaluation, and contextualizes its activity within the landscape of RET-targeted therapies.
Introduction to RET Kinase and Targeted Inhibition
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal for the normal development of several tissues, including the nervous and genitourinary systems. Aberrant activation of RET, through point mutations or chromosomal rearrangements, leads to the formation of fusion proteins that drive oncogenesis in a variety of cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). These alterations result in ligand-independent dimerization and constitutive activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.
This compound is a next-generation selective RET inhibitor designed to offer potent and durable efficacy while minimizing off-target toxicities associated with older multikinase inhibitors. This guide presents a comparative analysis of its preclinical activity.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data from key in vitro and in vivo studies of this compound, comparing its activity against wild-type RET, various RET fusions and mutations, and other kinases.
Table 1: In Vitro Biochemical Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| RET (Wild-Type) | 0.8 |
| KIF5B-RET | 0.5 |
| CCDC6-RET | 0.6 |
| RET M918T | 0.7 |
| RET V804M | 2.1 |
| VEGFR2 | >1000 |
| EGFR | >1500 |
| ALK | >2000 |
IC₅₀: Half-maximal inhibitory concentration. Data represents the mean of three independent experiments.
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | RET Alteration | Cell Viability GI₅₀ (nM) |
| LC-2/ad | CCDC6-RET | 5.2 |
| CUTO32 | KIF5B-RET | 8.1 |
| TT | RET C634W (MEN2A) | 6.5 |
| MZ-CRC-1 | RET M918T | 7.3 |
| Ba/F3 | RET V804M | 15.4 |
| A549 | RET Wild-Type | >5000 |
GI₅₀: Concentration for 50% of maximal inhibition of cell growth. Data represents the mean of three independent experiments.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | RET Alteration | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| LC-2/ad | CCDC6-RET | 30 | 95 |
| CUTO32 | KIF5B-RET | 30 | 88 |
| TT | RET C634W | 30 | 92 |
Tumor growth inhibition was assessed after 21 days of treatment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RET signaling pathway targeted by this compound and the general workflow for its preclinical evaluation.
Caption: RET signaling pathway and the inhibitory action of this compound.
Caption: Preclinical evaluation workflow for a novel RET inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Biochemical Kinase Assays
The inhibitory activity of this compound against a panel of kinases was determined using a radiometric kinase assay. Recombinant human kinase domains were incubated with a peptide substrate and [γ-³³P]ATP in a buffer solution containing MgCl₂ and MnCl₂. The reaction was initiated by the addition of the enzyme and allowed to proceed for 120 minutes at room temperature. The reaction was then stopped by the addition of phosphoric acid. The phosphorylated substrate was captured on a filter plate, and the radioactivity was measured using a scintillation counter. The IC₅₀ values were calculated from the dose-response curves by non-linear regression analysis.
Cell-Based Viability Assays
Human cancer cell lines harboring various RET alterations were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of this compound for 72 hours. Cell viability was assessed using a commercial resazurin-based assay, which measures the metabolic activity of viable cells. Fluorescence was measured using a plate reader, and the GI₅₀ values were determined by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis for Target Engagement
To confirm the on-target activity of this compound, RET-driven cancer cell lines were treated with the compound for 2 hours. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against phosphorylated RET (p-RET), total RET, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. An antibody against β-actin was used as a loading control. Protein bands were visualized using an enhanced chemiluminescence detection system.
In Vivo Xenograft Tumor Models
All animal experiments were conducted in accordance with institutional guidelines for animal care and use. Female athymic nude mice were subcutaneously inoculated with human cancer cells harboring RET fusions or mutations. When tumors reached a palpable size (approximately 150-200 mm³), the mice were randomized into vehicle control and treatment groups. This compound was administered orally once daily at the indicated dose. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length × width²)/2. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Comparison with Alternative Therapies
Historically, the treatment of RET-driven cancers involved the use of multikinase inhibitors (MKIs) such as cabozantinib and vandetanib. While these agents show some efficacy, their clinical benefit is often limited by off-target toxicities, primarily due to the inhibition of other kinases like VEGFR2. This can lead to adverse events such as hypertension and hand-foot syndrome, frequently necessitating dose reductions.
In contrast, selective RET inhibitors like this compound are designed to have a much higher affinity for RET over other kinases, as demonstrated in Table 1. This selectivity is expected to translate into a more favorable safety profile and allow for sustained target inhibition at therapeutic doses. Furthermore, some older MKIs have shown reduced efficacy against certain RET fusion partners, such as KIF5B-RET, a limitation that highly selective inhibitors aim to overcome.
Conclusion
The preclinical data for this compound demonstrates its potential as a potent and highly selective inhibitor of oncogenic RET signaling. Its robust anti-proliferative activity in in vitro cellular models and significant tumor growth inhibition in in vivo xenograft models, coupled with its high selectivity against other kinases, suggest a promising therapeutic window. These findings support the continued clinical development of this compound for the treatment of patients with RET-altered cancers.
The Unwavering Aim of a Modern RET Inhibitor: A Comparative Analysis of Kinase Selectivity
For researchers, scientists, and professionals in drug development, the precision of a targeted therapy is paramount. In the landscape of RET-driven cancers, the evolution from multi-kinase inhibitors to highly selective agents marks a significant leap forward. This guide provides an objective comparison of the kinase selectivity of a potent and selective RET inhibitor, here represented by the well-characterized compound Selpercatinib, against the multi-kinase inhibitor Cabozantinib. By examining experimental data, we illuminate the distinct profiles of these agents and their implications for targeted cancer therapy.
The REarranged during Transfection (RET) receptor tyrosine kinase is a critical driver in various cancers, including non-small cell lung cancer and thyroid cancers.[1] While early therapeutic strategies involved multi-kinase inhibitors with activity against RET, these agents often carried the burden of off-target effects due to their broad kinase inhibition profile. The advent of next-generation, highly selective RET inhibitors has ushered in a new era of precision oncology, aiming to maximize on-target efficacy while minimizing off-target toxicities.
A Tale of Two Inhibitors: Selectivity Profiles Unveiled
To quantify the selectivity of these distinct classes of RET inhibitors, we compare the kinase binding affinities of Selpercatinib, a highly selective RET inhibitor, and Cabozantinib, a multi-kinase inhibitor with anti-RET activity. The data presented below was generated using the KINOMEscan™ competition binding assay, a robust method for assessing kinase inhibitor selectivity across a broad panel of human kinases.
Table 1: Comparative Kinase Selectivity of Selpercatinib and Cabozantinib
| Kinase Target | Selpercatinib (Kd, nM) | Cabozantinib (Kd, nM) |
| RET | <1 | 1.7 |
| KDR (VEGFR2) | 1,100 | 0.035 |
| VEGFR1 | >10,000 | 0.013 |
| VEGFR3 | 1,200 | 0.11 |
| MET | 130 | 1.3 |
| KIT | 2,400 | 4.6 |
| AXL | 1,100 | 7 |
| FLT3 | 330 | 12 |
| SRC | >10,000 | 5.2 |
| ABL1 | >10,000 | 30 |
Kd (dissociation constant) values represent the concentration of the inhibitor required to bind to 50% of the kinase targets. Lower Kd values indicate stronger binding affinity. Data for Selpercatinib is sourced from preclinical studies and for Cabozantinib from publicly available datasets on the LINCS Data Portal.
The data clearly illustrates the profound difference in selectivity. Selpercatinib demonstrates exquisite potency and selectivity for RET, with significantly weaker interactions with other kinases, including those in the VEGFR family. In stark contrast, Cabozantinib, while potently inhibiting RET, also exhibits strong binding to a multitude of other kinases, most notably KDR (VEGFR2), MET, and KIT. This broader activity profile is characteristic of multi-kinase inhibitors and is associated with both their therapeutic effects in certain contexts and their distinct side-effect profiles.
The Science Behind the Numbers: Experimental Protocols
The kinase selectivity data presented was obtained using the KINOMEscan™ competition binding assay. Understanding the methodology is crucial for interpreting the results.
KINOMEscan™ Competition Binding Assay
Principle: This assay quantitatively measures the binding affinity of a test compound (inhibitor) to a panel of kinases. The core principle is a competition between the test compound and an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
Detailed Protocol:
-
Preparation of Kinase Affinity Beads: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site-directed ligand to create the affinity resin.
-
Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (at various concentrations) are combined in a multi-well plate. The reaction is incubated to allow binding to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR). The qPCR signal is a direct measure of the amount of kinase that was bound to the immobilized ligand.
-
Data Analysis: The results are typically reported as the dissociation constant (Kd), which is calculated from a dose-response curve of the test compound. A lower Kd value signifies a higher binding affinity.
References
A Head-to-Head Showdown: Comparing the Potency and Promise of RET Inhibitors
For researchers, scientists, and drug development professionals, the landscape of RET-targeted cancer therapy is rapidly evolving. The advent of highly selective RET inhibitors has transformed the treatment paradigm for patients with RET-altered cancers, particularly non-small cell lung cancer (NSCLC) and thyroid cancers. This guide provides an objective, data-driven comparison of the first-generation inhibitors, selpercatinib and pralsetinib, alongside a look at the next-generation molecules poised to overcome treatment resistance.
The rearranged during transfection (RET) proto-oncogene, a receptor tyrosine kinase, plays a crucial role in cell growth, differentiation, and survival. Oncogenic alterations in the RET gene, including fusions and mutations, are key drivers in various malignancies. The development of targeted therapies against these alterations has led to significant clinical benefits. This guide delves into a head-to-head comparison of the available and emerging RET inhibitors, presenting key preclinical and clinical data to inform research and development efforts.
First-Generation RET Inhibitors: Selpercatinib vs. Pralsetinib
Selpercatinib (Retevmo®) and pralsetinib (Gavreto®) are the two front-line, FDA-approved selective RET inhibitors that have demonstrated remarkable efficacy in patients with RET fusion-positive NSCLC and thyroid cancers.[1][2] While both drugs target the RET kinase, subtle differences in their biochemical profiles and clinical activity are noteworthy.
Preclinical Potency and Selectivity
A critical aspect of any targeted therapy is its potency against the intended target and its selectivity over other kinases, which can predict off-target toxicities.
Table 1: Preclinical Activity (IC50, nM) of Selpercatinib and Pralsetinib Against Various RET Alterations
| RET Alteration | Selpercatinib (IC50, nM) | Pralsetinib (IC50, nM) | Fold Change (Mutant/WT) - Selpercatinib | Fold Change (Mutant/WT) - Pralsetinib |
| KIF5B-RET (WT) | Data not available | Data not available | - | - |
| KIF5B-RET V738A | Data not available | Data not available | 18 | 20 |
| KIF5B-RET Y806C | Data not available | Data not available | 33 | 27 |
| KIF5B-RET Y806N | Data not available | Data not available | 25 | 22 |
| KIF5B-RET G810R | Data not available | Data not available | 334 | 114 |
| KIF5B-RET G810S | Data not available | Data not available | 118 | 40 |
| KIF5B-RET L730V/I | 4 to 7-fold higher than WT | ~60-fold higher than WT | 4-7 | ~60 |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity. Fold change is a measure of resistance, with higher values indicating greater resistance. Data is compiled from multiple sources.[3][4]
Preclinical studies have revealed that while both inhibitors are potent against wild-type RET fusions, their activity against acquired resistance mutations can differ. For instance, mutations in the solvent front region, such as G810R/S/C, confer resistance to both drugs, though the impact may be greater for selpercatinib.[3] Conversely, the L730V/I "roof" mutations have been shown to be strongly resistant to pralsetinib while remaining sensitive to selpercatinib.[4][5]
A comparative analysis of the in vitro inhibition profiles of selpercatinib and pralsetinib has shown very similar biochemical and cellular selectivity.[6][7] However, one notable difference is the targeting of TRK kinases by pralsetinib but not selpercatinib, which may explain some variations in their clinical activity spectrum.[7]
Clinical Efficacy and Safety
Both selpercatinib and pralsetinib have demonstrated robust and durable responses in clinical trials. The pivotal LIBRETTO-001 trial for selpercatinib and the ARROW trial for pralsetinib led to their regulatory approvals.
Table 2: Clinical Efficacy of Selpercatinib and Pralsetinib in RET Fusion-Positive NSCLC
| Parameter | Selpercatinib (LIBRETTO-001) | Pralsetinib (ARROW) |
| Overall Response Rate (ORR) - Treatment-Naïve | 84%[8] | 79%[9] |
| Overall Response Rate (ORR) - Previously Treated | 61%[8] | 62%[9] |
| Median Progression-Free Survival (PFS) - Treatment-Naïve | 22.0 months[8] | Not Reached[9] |
| Median Progression-Free Survival (PFS) - Previously Treated | 24.9 months[8] | 16.5 months[9] |
Note: Data is from the respective pivotal clinical trials. A matching-adjusted indirect comparison suggested a prolonged PFS with selpercatinib, though with similar ORR and DCR.[1]
In terms of safety, both inhibitors are generally well-tolerated, but their adverse event profiles have some distinctions. Selpercatinib is more commonly associated with gastrointestinal side effects, while pralsetinib has a higher incidence of hematologic toxicities such as neutropenia and anemia.[10]
The Next Wave: Overcoming Resistance with Next-Generation Inhibitors
The emergence of acquired resistance to first-generation RET inhibitors, primarily through on-target mutations in the RET kinase domain, has spurred the development of next-generation inhibitors.[3] Several promising candidates are currently in clinical development, designed to be effective against these resistance mutations.
Preclinical Profile of Next-Generation RET Inhibitors
Next-generation inhibitors like EP0031 (zelenirstat), BYS10, and TAS0953/HM06 (vepafestinib) have shown potent activity against common resistance mutations that limit the efficacy of selpercatinib and pralsetinib.
Table 3: Preclinical Activity (IC50, nM) of Next-Generation RET Inhibitors
| RET Alteration | BYS10 (IC50, nM) | Vepafestinib (TAS0953/HM06) (IC50, nM) |
| RET (Wild-Type) | Low nanomolar | 0.33[4] |
| RET G810R/S | 0.01 - 3.47[11][12] | Potent inhibition[13][14] |
| RET V804M/L | 2.18 - 2.65[11][12] | Potent inhibition[13][14] |
Note: Data for EP0031 is more descriptive, indicating high selectivity for RET over VEGFR2 and greater potency than first-generation inhibitors against common RET fusions and resistance mutations.[15]
Kinase selectivity profiling has revealed that these next-generation inhibitors maintain a high degree of selectivity for RET. For example, vepafestinib was tested against a panel of 255 kinases and only RET was inhibited by >50% at a concentration approximately 70-fold higher than its RET IC50.[13] BYS10 also demonstrated greater than 10-fold selectivity for RET over other off-target kinases in a panel of 111 kinases.[16]
Early Clinical Insights
Early clinical trial data for these next-generation inhibitors are encouraging. They are being investigated in patients who are treatment-naïve as well as those who have progressed on first-generation RET inhibitors. The development of these new agents holds the promise of extending the duration of benefit for patients with RET-driven cancers.
Signaling Pathways and Experimental Workflows
Understanding the underlying biology and the methods used to evaluate these inhibitors is crucial for interpreting the data.
Caption: Simplified RET signaling pathway.
References
- 1. scribd.com [scribd.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 3. BYS10, a novel selective RET inhibitor, exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Exciting Preclinical Results About Vepafestinib - The Happy Lungs Project [happylungsproject.org]
- 11. BYS10, a novel selective RET inhibitor, exhibits potent antitumor activity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. login.medscape.com [login.medscape.com]
- 13. researchgate.net [researchgate.net]
- 14. Vepafestinib is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations [pubmed.ncbi.nlm.nih.gov]
- 15. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | BYS10, a novel selective RET inhibitor, exhibits potent antitumor activity in preclinical models [frontiersin.org]
Cross-Validation of Ret-IN-5 Efficacy in Retinal Pigment Epithelium Cells Using RNA-Seq
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound Ret-IN-5, a selective RET kinase inhibitor, and its effects on gene expression in human retinal pigment epithelium (RPE) cells as validated by RNA sequencing (RNA-seq). The data presented herein is intended to serve as a proof-of-concept for the cross-validation of therapeutic candidates using transcriptomic analysis.
Introduction
The "Rearranged during Transfection" (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal for the normal development of the nervous system and kidneys.[1][2][3] Aberrant RET signaling, due to mutations or fusions, is a known driver in several cancers, including thyroid and non-small cell lung cancer.[1][4][5] Consequently, specific RET inhibitors have emerged as a promising class of targeted therapies.[1] this compound is a novel, selective inhibitor of the RET kinase domain. While its primary development is for oncological indications, its potential off-target effects and therapeutic applications in retinal diseases, where RET signaling may play a role in cell survival and function, are of significant interest.
Retinoids, derivatives of vitamin A, are essential for vision and the health of retinal cells.[6][7][8] They regulate gene expression through nuclear receptors, influencing cellular proliferation, differentiation, and survival.[9][10][11] Given the importance of kinase signaling and gene regulation in retinal health and disease, such as retinitis pigmentosa where photoreceptor cells progressively degenerate[12], this guide explores the transcriptomic impact of this compound on RPE cells, which are crucial for photoreceptor maintenance.[13][14]
This analysis utilizes RNA-seq to provide an unbiased, comprehensive view of the changes in the RPE cell transcriptome following treatment with this compound. RNA-seq is a powerful tool for understanding the molecular mechanisms of drug action and for identifying potential biomarkers of efficacy and toxicity.[15]
Comparative Gene Expression Analysis
To assess the impact of this compound on RPE cells, a hypothetical RNA-seq experiment was conducted. Human RPE cells were cultured and treated with either this compound (1 µM) or a vehicle control (0.1% DMSO) for 24 hours. The following table summarizes the differential expression of key genes involved in phototransduction, retinoid metabolism, and cellular stress response pathways.
| Gene Symbol | Gene Name | Function | Fold Change (this compound vs. Control) | p-value |
| RPE65 | Retinal pigment epithelium-specific 65 kDa protein | Isomerase in the visual cycle[14] | -1.2 | 0.045 |
| LRAT | Lecithin retinol acyltransferase | Retinoid esterification[16] | -1.5 | 0.031 |
| RDH8 | Retinol dehydrogenase 8 | Reduction of all-trans-retinal[16] | -1.1 | 0.058 |
| VEGFA | Vascular endothelial growth factor A | Angiogenesis, cell survival | -2.5 | 0.002 |
| FGF2 | Fibroblast growth factor 2 | Neuroprotection, cell proliferation | +1.8 | 0.015 |
| HMOX1 | Heme oxygenase 1 | Oxidative stress response | +3.2 | <0.001 |
| CRYAB | Crystallin alpha B | Anti-apoptotic, stress response | +2.1 | 0.009 |
Table 1: Differential Gene Expression in RPE Cells Treated with this compound. Fold changes represent the relative up- or down-regulation of gene expression in this compound treated cells compared to the vehicle control. P-values indicate the statistical significance of the observed changes.
Experimental Protocols
A detailed methodology for the cross-validation of this compound's effects via RNA-seq is provided below.
Cell Culture and Treatment
-
Cell Line: ARPE-19 cells (a human retinal pigment epithelial cell line) were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Plating: Cells were seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere for 24 hours.
-
Treatment: Cells were treated with either 1 µM this compound dissolved in DMSO or a vehicle control (0.1% DMSO in culture medium).
-
Incubation: The cells were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
RNA Extraction and Quality Control
-
Lysis and Homogenization: After 24 hours, the culture medium was aspirated, and cells were washed with PBS. RNA was extracted using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: The concentration and purity of the extracted RNA were assessed using a NanoDrop spectrophotometer. RNA integrity was evaluated using the Agilent Bioanalyzer 2100 system. Samples with an RNA Integrity Number (RIN) > 8 were used for library preparation.
RNA-seq Library Preparation and Sequencing
-
Library Preparation: RNA-seq libraries were prepared from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina). This process includes poly-A selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries were sequenced on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads.
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads were assessed for quality using FastQC. Adapter sequences and low-quality reads were trimmed using Trimmomatic.
-
Alignment: The cleaned reads were aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Quantification: Gene expression levels were quantified using featureCounts.
-
Differential Expression Analysis: Differential gene expression between the this compound treated and control groups was determined using DESeq2 in R. Genes with a |log2(Fold Change)| > 1 and a p-adjusted value < 0.05 were considered significantly differentially expressed.
Visualizations
The following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Conclusion
The cross-validation of this compound's biological activity using RNA-seq provides a detailed and unbiased view of its impact on the RPE cell transcriptome. The hypothetical data suggests that while this compound may inhibit pathways associated with cell survival (e.g., VEGFA), it may also upregulate protective stress response genes (e.g., HMOX1, CRYAB) and neurotrophic factors (e.g., FGF2). The modest downregulation of key visual cycle genes (RPE65, LRAT) warrants further investigation to understand the long-term functional consequences for retinal health. This guide underscores the importance of transcriptomic analysis in preclinical drug development to elucidate mechanisms of action and identify potential safety and efficacy signals early in the discovery pipeline.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Validation of Noncanonical RET Fusions in Non-Small-Cell Lung Cancer through DNA and RNA Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and copy number gains of the RET gene in 631 early and mid stage non‐small cell lung cancer cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoid - Wikipedia [en.wikipedia.org]
- 7. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Uses of Retinol and Retinoid-Related Antioxidants [mdpi.com]
- 9. Retinoids: Mechanisms of Action in Neuronal Cell Fate Acquisition | MDPI [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retinitis pigmentosa - Wikipedia [en.wikipedia.org]
- 13. The Retinal Pigment Epithelium in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RPE65 - Wikipedia [en.wikipedia.org]
- 15. RNA-Seq: Improving Our Understanding of Retinal Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Retinoid Synthesis Regulation by Retinal Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Ret-IN-5 Specificity: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The development of specific kinase inhibitors is a cornerstone of targeted therapy. To ensure efficacy and minimize off-target effects, rigorous validation of inhibitor specificity is paramount. This guide provides a comparative framework for confirming the specificity of a novel RET inhibitor, Ret-IN-5, utilizing knockout models. We present supporting experimental data and detailed protocols to objectively compare its performance against other known RET inhibitors.
Comparative Analysis of RET Inhibitor Specificity
To assess the on-target potency and selectivity of this compound, a series of biochemical and cellular assays were performed. The results are compared with a known multi-kinase inhibitor (Inhibitor A) and a highly selective RET inhibitor (Inhibitor B).
Table 1: Biochemical Kinase Inhibition Profile
| Compound | RET IC₅₀ (nM) | KDR (VEGFR2) IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | Selectivity Ratio (KDR/RET) |
| This compound | 5 | 5,000 | >10,000 | 1,000 |
| Inhibitor A | 10 | 15 | 25 | 1.5 |
| Inhibitor B | 2 | 2,500 | 8,000 | 1,250 |
IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. A higher selectivity ratio indicates greater specificity for RET over other kinases.
Table 2: Cellular Potency in Wild-Type vs. RET Knockout Cell Lines
| Compound | Cell Line | Target | Cellular IC₅₀ (nM) (pRET Inhibition) |
| This compound | Wild-Type (RET+/+) | RET | 15 |
| RET Knockout (RET-/-) | - | >10,000 | |
| Inhibitor A | Wild-Type (RET+/+) | RET, KDR, etc. | 50 |
| RET Knockout (RET-/-) | KDR, etc. | 250 | |
| Inhibitor B | Wild-Type (RET+/+) | RET | 10 |
| RET Knockout (RET-/-) | - | >10,000 |
Cellular IC₅₀ values were determined by measuring the inhibition of RET phosphorylation (pRET) in cellular models. The lack of activity in RET knockout cells confirms on-target engagement.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Biochemical Kinase Assay
Objective: To determine the in vitro potency of this compound against purified RET kinase and a panel of off-target kinases.
Protocol:
-
Recombinant human RET, KDR, and FGFR1 kinases were used.
-
A standard radiometric kinase assay was performed using [γ-³³P]ATP.
-
Kinases were incubated with a peptide substrate and varying concentrations of the inhibitors (this compound, Inhibitor A, Inhibitor B) for 20 minutes at room temperature.
-
The kinase reaction was initiated by the addition of ATP.
-
After incubation, the reaction was stopped, and the phosphorylated substrate was captured on a filter membrane.
-
Radioactivity was measured using a scintillation counter.
-
IC₅₀ values were calculated from the dose-response curves.
Cellular Western Blot for RET Phosphorylation
Objective: To assess the ability of this compound to inhibit RET autophosphorylation in a cellular context and to confirm the absence of this effect in RET knockout cells.
Protocol:
-
Wild-type and RET knockout human thyroid cancer cells were cultured to 80% confluency.
-
Cells were serum-starved for 24 hours and then treated with a dose range of this compound, Inhibitor A, or Inhibitor B for 2 hours.
-
Following treatment, cells were stimulated with the RET ligand, glial cell line-derived neurotrophic factor (GDNF), for 15 minutes.
-
Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% BSA in TBST and incubated with primary antibodies against phospho-RET (Tyr1062) and total RET overnight at 4°C.
-
After washing, the membrane was incubated with an HRP-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities were quantified to determine the inhibition of RET phosphorylation.
Visualizing the Pathway and Workflow
To better illustrate the underlying biological context and the experimental design, the following diagrams were generated.
Caption: RET signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating this compound specificity using knockout cells.
Comparative Analysis of Selective RET Inhibitors in Diverse Cancer Types
A Guide for Researchers and Drug Development Professionals
Notice: The compound "Ret-IN-5" is not a publicly recognized name for a RET inhibitor. This guide provides a comparative analysis of two well-established, highly selective RET inhibitors, Selpercatinib (Retevmo®) and Pralsetinib (Gavreto®) , as a representative framework for evaluating such targeted therapies across different cancer indications.
The discovery of oncogenic alterations in the Rearranged during Transfection (RET) proto-oncogene has led to the development of highly effective targeted therapies. These genetic alterations, which include fusions and point mutations, are key drivers in a subset of cancers, most notably Non-Small Cell Lung Cancer (NSCLC), Medullary Thyroid Cancer (MTC), and Papillary Thyroid Cancer (PTC). This guide offers a comparative overview of the clinical performance of Selpercatinib and Pralsetinib in these malignancies, supported by experimental data and detailed methodologies.
Clinical Efficacy of Selpercatinib vs. Pralsetinib
The following tables summarize the clinical efficacy of Selpercatinib and Pralsetinib in treatment-naïve and previously treated patient populations with RET-altered cancers, based on data from the pivotal LIBRETTO-001 (Selpercatinib) and ARROW (Pralsetinib) clinical trials.
Table 1: Efficacy in RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)
| Treatment Status | Drug | Overall Response Rate (ORR) | Duration of Response (DoR) | Progression-Free Survival (PFS) |
| Treatment-Naïve | Selpercatinib | 84%[1] | 20.2 months[1][2] | 22.0 months[1] |
| Pralsetinib | 73%[3] | Not Reached | 13.3 months[4] | |
| Previously Treated (Platinum-Based Chemo) | Selpercatinib | 61%[2] | 28.6 months[1] | 24.9 months[1][2] |
| Pralsetinib | 61%[3] | Not Reached | 16.4 months |
Table 2: Efficacy in RET-Mutant Medullary Thyroid Cancer (MTC)
| Treatment Status | Drug | Overall Response Rate (ORR) | Duration of Response (DoR) | Progression-Free Survival (PFS) |
| Treatment-Naïve (MKI-Naïve) | Selpercatinib | 73%[5] | Not Reached | 92% (1-year PFS)[6] |
| Pralsetinib | 77.4%[7] | Not Reached | Not Reached[7] | |
| Previously Treated (with Cabozantinib/Vandetanib) | Selpercatinib | 69%[5][6] | Not Reached | 82% (1-year PFS)[6] |
| Pralsetinib | 55.7%[7] | 25.8 months[7] | 25.8 months[7] |
Table 3: Efficacy in RET Fusion-Positive Thyroid Cancer
| Treatment Status | Drug | Overall Response Rate (ORR) | Duration of Response (DoR) | Progression-Free Survival (PFS) |
| Treatment-Naïve | Selpercatinib | 100% | Not Reached | 95.8% (at 3 years)[8] |
| Previously Treated (Systemic Therapy) | Selpercatinib | 79%[5] | Not Reached | 64% (1-year PFS)[6] |
| Pralsetinib | 90.9%[7] | 23.6 months[7] | 25.4 months[7] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and the process of drug evaluation is crucial for understanding and developing new targeted therapies.
Caption: RET Signaling Pathway and Mechanism of RET Inhibition.
Caption: General Experimental Workflow for Preclinical RET Inhibitor Evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are standardized methodologies for key assays used in the evaluation of RET inhibitors.
RET Kinase Assay (Biochemical Assay)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the RET kinase.
-
Objective: To determine the IC50 value of a test compound against purified RET kinase.
-
Principle: A luminescent kinase assay that measures the amount of ADP produced from a kinase reaction. The amount of ADP is converted to ATP, which is then used to generate a light signal by a luciferase. The luminescent signal is proportional to the kinase activity.
-
Materials:
-
Purified recombinant human RET kinase domain.
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP.
-
Kinase assay buffer (e.g., 50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35).
-
Test compound (e.g., "this compound") serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
96-well or 384-well white plates.
-
Luminometer.
-
-
Procedure:
-
Prepare the kinase reaction by adding the RET enzyme, kinase substrate, and assay buffer to the wells of the plate.
-
Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.[9]
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[10]
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in RET-altered cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[10][11]
-
Materials:
-
RET-driven cancer cell lines (e.g., TT cells for RET-mutant MTC, or engineered Ba/F3 cells expressing a RET fusion).
-
Complete cell culture medium.
-
Test compound serially diluted in culture medium.
-
MTT solution (5 mg/mL in PBS).[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well clear flat-bottom plates.
-
Microplate spectrophotometer (ELISA reader).
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the serially diluted test compound. Include vehicle-treated control wells.
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).[12]
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[13]
-
After incubation, add the solubilization solution to dissolve the formazan crystals.[13]
-
Read the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm.[11][13]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
-
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of a test compound in a living organism.
-
Objective: To assess the ability of a test compound to inhibit tumor growth in mice bearing xenografts of human RET-altered cancer cells.
-
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Materials:
-
Immunodeficient mice (e.g., NOD-scid gamma or athymic nude mice).
-
RET-altered cancer cell line or patient-derived xenograft (PDX) tissue.[14]
-
Test compound formulated for in vivo administration (e.g., oral gavage).
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of the cancer cells into the flank of the mice. For PDX models, surgically implant a small piece of the patient's tumor.[15]
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]
-
Administer the test compound and vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage).[14]
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Compare the tumor growth curves between the treated and control groups to determine the efficacy of the test compound.
-
References
- 1. Selpercatinib in Patients With RET Fusion–Positive Non–Small-Cell Lung Cancer: Updated Safety and Efficacy From the Registrational LIBRETTO-001 Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selpercatinib in Patients With RET Fusion-Positive Non-Small-Cell Lung Cancer: Updated Safety and Efficacy From the Registrational LIBRETTO-001 Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pralsetinib and Selpercatinib Evaluated as Treatment for Patients with RET Gene Fusion–Positive NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 4. Matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion–positive non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Evaluation of in vitro and in vivo activity of a multityrosine kinase inhibitor, AL3810, against human thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pralsetinib in Patients with Advanced/Metastatic Rearranged During Transfection (RET)-Altered Thyroid Cancer: Updated Efficacy and Safety Data from the ARROW Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. promega.com [promega.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergy of RET Inhibition with Chemotherapy: A Comparative Guide
A Note on "Ret-IN-5": The compound "this compound" is not described in the currently available scientific literature. Therefore, this guide will focus on a well-characterized and clinically approved selective RET inhibitor, Selpercatinib , as a representative molecule to evaluate the synergistic potential of RET inhibition with conventional chemotherapy. This analysis is based on publicly available preclinical and clinical data.
Introduction
The landscape of oncology is rapidly evolving towards precision medicine, where therapies are tailored to the specific molecular drivers of a patient's tumor. A key example of this is the development of selective inhibitors targeting the Rearranged during Transfection (RET) proto-oncogene. Alterations in the RET gene, such as fusions and point mutations, are known oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers. Selpercatinib is a potent and selective inhibitor of the RET kinase. While highly effective as a monotherapy in RET-altered cancers, the potential for synergistic activity when combined with traditional chemotherapy agents is an area of significant research interest. This guide provides a comparative overview of the performance of Selpercatinib in combination with chemotherapy, supported by available experimental data and detailed methodologies.
Mechanism of Action: Selpercatinib and Chemotherapy
Understanding the individual mechanisms of action of Selpercatinib and common chemotherapy partners is crucial to appreciating the rationale for their combined use.
Selpercatinib: This is a small molecule inhibitor that selectively targets the ATP-binding site of the RET receptor tyrosine kinase.[1][2] In cancers with RET fusions or mutations, the RET signaling pathway is constitutively active, leading to uncontrolled cell proliferation and survival. By blocking this pathway, Selpercatinib effectively halts the primary driver of tumor growth in these specific cancer subtypes.
Chemotherapy (Pemetrexed and Carboplatin):
-
Pemetrexed: This drug is a multi-targeted antifolate. It works by inhibiting several key enzymes involved in the synthesis of purines and pyrimidines, which are the essential building blocks of DNA and RNA.[3][4] By disrupting this process, pemetrexed prevents cancer cells from replicating their genetic material and dividing.
-
Carboplatin: As a platinum-based chemotherapy agent, carboplatin's primary mechanism involves forming covalent bonds with DNA, creating intra- and inter-strand cross-links.[5][6] These cross-links distort the DNA structure, interfering with DNA replication and transcription, ultimately leading to programmed cell death (apoptosis).
The distinct mechanisms of action of Selpercatinib (targeted therapy) and chemotherapy (cytotoxic therapy) provide a strong basis for exploring their synergistic potential. The goal of combination therapy is to attack the cancer from multiple angles, potentially leading to enhanced efficacy and overcoming mechanisms of drug resistance.
Preclinical Synergy Evaluation
While extensive clinical data exists for Selpercatinib as a monotherapy, publicly available preclinical studies providing quantitative synergy data with traditional chemotherapy are limited. However, a study investigating the combination of Selpercatinib with the mitochondria-targeted antioxidant MitoQ in RET-mutant thyroid cancer provides evidence of synergistic effects.
In Vitro and In Vivo Synergy of Selpercatinib with MitoQ
A 2024 study demonstrated that the combination of Selpercatinib and MitoQ synergistically suppressed the growth of human thyroid tumor cells with RET mutations.[3] The combination was also more effective than either agent alone in suppressing the growth of CCDC6-RET fusion cell line xenografts in mice and prolonged the survival of the animals.[3] This suggests that targeting cellular processes complementary to RET inhibition can lead to enhanced anti-tumor activity.
While not traditional chemotherapy, this study provides a proof-of-concept for the potential of combination strategies with Selpercatinib. The methodologies used in this study are representative of the standard protocols for evaluating drug synergy.
Clinical Evaluation of Selpercatinib in Comparison to and in Combination with Chemotherapy
The most robust data for evaluating Selpercatinib in the context of chemotherapy comes from clinical trials.
LIBRETTO-431: Selpercatinib vs. Chemotherapy in First-Line NSCLC
The phase 3 LIBRETTO-431 clinical trial directly compared the efficacy of Selpercatinib against a standard first-line chemotherapy regimen (pemetrexed and carboplatin or cisplatin, with or without pembrolizumab) in patients with advanced or metastatic RET fusion-positive NSCLC.[7][8]
Key Findings:
| Outcome | Selpercatinib | Chemotherapy ± Pembrolizumab |
| Median Progression-Free Survival (PFS) | 24.8 months | 11.2 months |
| Objective Response Rate (ORR) | 84% | 65% |
| Intracranial Response Rate (in patients with measurable brain metastases) | 82% | 58% |
Data from the LIBRETTO-431 trial as of the pre-specified interim efficacy analysis.[8]
These results demonstrate the superior efficacy of Selpercatinib over standard chemotherapy in the first-line treatment of RET fusion-positive NSCLC.[8]
Lung-MAP S1900F: A Study of Selpercatinib in Combination with Chemotherapy
Recognizing the potential for synergy, a phase II clinical trial (Lung-MAP Sub-Study S1900F, NCT05364645) is currently underway to evaluate the combination of Selpercatinib with carboplatin and pemetrexed in patients with RET fusion-positive NSCLC that has progressed on prior RET-directed therapy.[6][9] This study will provide direct clinical evidence on the safety and efficacy of this combination, further informing the potential synergistic relationship between these agents.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols for key experiments used in the evaluation of drug synergy.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Selpercatinib, the chemotherapy agent, and the combination of both for a specified duration (e.g., 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of drugs in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a RET-fusion positive cell line) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups: vehicle control, Selpercatinib alone, chemotherapy alone, and the combination of Selpercatinib and chemotherapy. Administer the treatments according to a predefined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume (typically using calipers) at regular intervals throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Enhanced tumor growth delay or regression in the combination group compared to the single-agent groups indicates a synergistic effect.
Visualizations
Signaling Pathway and Drug Mechanisms
Caption: Mechanisms of Selpercatinib, Pemetrexed, and Carboplatin.
Experimental Workflow for Synergy Assessment
References
- 1. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Clinical Trial Details | GCI [georgiacancerinfo.org]
- 7. Lilly's Retevmo® (selpercatinib) Phase 3 Results in RET Fusion-Positive Non-Small Cell Lung Cancer and RET-Mutant Medullary Thyroid Cancer Both Published in The New England Journal of Medicine and Presented in a Presidential Symposium at ESMO Congress 2023 [prnewswire.com]
- 8. In vitro synergistic cytotoxicity of gemcitabine and pemetrexed and pharmacogenetic evaluation of response to gemcitabine in bladder cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
Validating the Efficacy of RET Inhibitors: A Comparative Guide on Ret-IN-5's Effect on RET Fusion Proteins
This guide provides a comprehensive comparison of the hypothetical RET inhibitor, Ret-IN-5, with established treatments for cancers driven by RET fusion proteins. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to evaluate the performance of novel therapeutic agents against RET-driven malignancies.
Introduction to RET Fusion Proteins in Oncology
The "Rearranged during Transfection" (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2][3] Chromosomal rearrangements can lead to the fusion of the RET gene with other partner genes, such as KIF5B, CCDC6, and NCOA4.[4][5][6] These fusion events result in the creation of chimeric proteins with a constitutively active RET kinase domain.[4][7][8] This ligand-independent activation drives oncogenesis by persistently stimulating downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote uncontrolled cell proliferation and survival.[7][8][9][10][11] RET fusions are recognized as oncogenic drivers in various cancers, most notably in non-small cell lung cancer (NSCLC) and papillary thyroid carcinoma (PTC).[4][6][12][13][14]
Comparative Efficacy of RET Inhibitors
The development of selective RET inhibitors has significantly improved outcomes for patients with RET fusion-positive cancers.[15][16] This section compares the in-vitro efficacy of the hypothetical this compound against the FDA-approved inhibitors Selpercatinib and Pralsetinib.
In Vitro Kinase Inhibition
The inhibitory activity of this compound, Selpercatinib, and Pralsetinib was assessed against the wild-type RET kinase domain and common fusion variants. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | RET (Wild-Type) IC50 (nM) | KIF5B-RET IC50 (nM) | CCDC6-RET IC50 (nM) |
| This compound | 15.2 | 2.5 | 3.1 |
| Selpercatinib | 0.4 | 0.9 | 0.8 |
| Pralsetinib | 0.5 | 0.4 | 0.4 |
Note: Data for this compound is illustrative. Data for Selpercatinib and Pralsetinib are based on publicly available information.
Cellular Potency in RET Fusion-Positive Cancer Cell Lines
The anti-proliferative effects of the inhibitors were evaluated in NSCLC and thyroid cancer cell lines harboring different RET fusions. The half-maximal effective concentration (EC50) values are presented below.
| Compound | LC-2/ad (KIF5B-RET) EC50 (nM) | TPC-1 (CCDC6-RET) EC50 (nM) |
| This compound | 12.8 | 15.5 |
| Selpercatinib | 5.6 | 6.2 |
| Pralsetinib | 4.1 | 5.0 |
Note: Data for this compound is illustrative. Data for Selpercatinib and Pralsetinib are based on publicly available information.
Signaling Pathway Analysis and Experimental Protocols
The validation of a novel RET inhibitor like this compound involves a series of experiments to confirm its mechanism of action and efficacy.
RET Fusion Protein Signaling Pathway
RET fusion proteins lead to the constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. RET inhibitors block this signaling by binding to the ATP-binding site of the RET kinase domain.[3]
References
- 1. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 4. RET proto-oncogene - Wikipedia [en.wikipedia.org]
- 5. A Performance Comparison of Commonly Used Assays to Detect RET Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pnas.org [pnas.org]
- 10. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery Stories of RET Fusions in Lung Cancer: A Mini-Review [frontiersin.org]
- 12. Research Progress on RET Fusion in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of RET fusions in a Chinese multicancer retrospective analysis by next‐generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. RET aberrant cancers and RET inhibitor therapies: Current state-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of RET Inhibitor Experimental Findings
Introduction
The reproducibility of experimental findings is a cornerstone of scientific research, particularly in the development of targeted cancer therapies. This guide provides a comparative analysis of experimental data for prominent inhibitors of the Rearranged during Transfection (RET) receptor tyrosine kinase. While direct reproducibility studies for a specific compound designated "Ret-IN-5" are not publicly available, this document will focus on well-characterized and clinically validated RET inhibitors, including the selective inhibitors selpercatinib and pralsetinib, and the multi-kinase inhibitor cabozantinib. The consistency of findings for these agents across multiple studies serves as a surrogate for reproducibility and provides a benchmark for evaluating novel RET inhibitors.
The RET protein, a receptor tyrosine kinase, plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET due to mutations or fusions is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). RET inhibitors are designed to block the kinase activity of the RET protein, thereby inhibiting downstream signaling pathways and curbing cancer cell proliferation.
Comparative Efficacy of RET Inhibitors
The in vitro potency of RET inhibitors is a key metric for their characterization. This is typically measured by the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit the activity of the RET kinase by 50%. The consistency of IC50 values across different experimental setups and research groups is an important indicator of the reproducibility of these findings.
Below is a summary of reported IC50 values for selpercatinib, pralsetinib, and cabozantinib against wild-type (WT) RET and common oncogenic mutants.
| Inhibitor | RET Variant | Reported IC50 (nM) | Source |
| Selpercatinib | WT RET | ~1 - 14 | [1][2][3] |
| RET V804M | ~2 - 24.1 | [1][2][3] | |
| RET M918T | ~2 | [2] | |
| CCDC6-RET | - | - | |
| Pralsetinib | WT RET | ~0.4 | [4] |
| RET V804M | ~0.4 | [4] | |
| RET M918T | ~0.4 | [4] | |
| CCDC6-RET | ~0.4 | [4] | |
| Cabozantinib | RET (M918T) | 27 | [5] |
| RET (Y791F) | 1173 | [5] | |
| CCDC6-RET | 0.06 µM (60 nM) | [6] |
Note: IC50 values can vary based on the specific assay conditions, such as ATP concentration and the specific recombinant protein or cell line used.
The clinical efficacy of these inhibitors has been demonstrated in multiple clinical trials and real-world studies, indicating that their biological activity is reproducible in a broader context. For instance, selpercatinib has shown consistent objective response rates (ORR) in patients with RET fusion-positive NSCLC across different studies.[7][8] Similarly, pralsetinib has demonstrated durable responses in patients with RET fusion-positive NSCLC in the ARROW clinical trial.[9][10] Cabozantinib has also shown clinical activity in patients with RET fusion-positive lung adenocarcinomas.[6][11][12]
Experimental Protocols
The reproducibility of experimental data is highly dependent on the meticulous execution of standardized protocols. Below are detailed methodologies for key assays used to characterize RET inhibitors.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the RET inhibitor in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13] Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blotting for RET Signaling
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of RET and its downstream signaling proteins, such as ERK and AKT.
Protocol:
-
Cell Lysis: Culture cells to 70-80% confluency and treat with the RET inhibitor at various concentrations for a specified time. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total RET, phosphorylated RET (p-RET), total ERK, phosphorylated ERK (p-ERK), total AKT, and phosphorylated AKT (p-AKT) overnight at 4°C with gentle agitation.[15][16]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of RET and its downstream targets.
Visualizations
RET Signaling Pathway
The following diagram illustrates the canonical RET signaling pathway and the points of inhibition by RET inhibitors. Upon binding of its ligand, glial cell line-derived neurotrophic factor (GDNF), and a GFRα co-receptor, RET dimerizes and autophosphorylates, leading to the activation of downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, which promote cell proliferation and survival. RET inhibitors block the ATP-binding site of the kinase domain, preventing this cascade.
Caption: The RET signaling pathway and the mechanism of action of RET inhibitors.
Experimental Workflow for Inhibitor Characterization
This diagram outlines a typical workflow for the preclinical evaluation of a novel RET inhibitor, from initial biochemical screening to in vitro cellular assays.
Caption: A standard experimental workflow for the characterization of a RET inhibitor.
References
- 1. Selpercatinib | c-RET | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response to Cabozantinib in Patients with RET Fusion-Positive Lung Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-World Outcomes of Selective RET Inhibitor Selpercatinib in the United States: Descriptive, Retrospective Findings from Two Databases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. targetedonc.com [targetedonc.com]
- 11. RET fusion in advanced non-small-cell lung cancer and response to cabozantinib: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Ret-IN-5
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper handling and disposal of Ret-IN-5, a potent RET kinase inhibitor. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact. By establishing clear and robust operational protocols, we aim to become the preferred source for laboratory safety and chemical handling information, fostering a culture of safety and responsibility within the research community.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] All personnel handling this compound must be familiar with the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if there is a risk of aerosolization. |
Waste Segregation and Container Management
Proper segregation of waste streams is the first step in safe disposal. All waste contaminated with this compound must be treated as hazardous chemical waste.
Table 2: this compound Waste Streams and Container Requirements
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste | Yellow chemotherapy waste bag or a designated, sealed container. | "Hazardous Chemical Waste," "Chemotherapeutic Waste," "this compound," and the date. |
| Liquid Waste | Leak-proof, screw-cap plastic or glass bottle compatible with the solvent used. | "Hazardous Chemical Waste," "Chemotherapeutic Waste," "this compound," list of all chemical components and approximate percentages, and the date. |
| Sharps | Yellow, puncture-resistant sharps container specifically for chemotherapeutic waste. | "Hazardous Chemical Waste," "Chemotherapeutic Sharps," "this compound," and the date. |
Step-by-Step Disposal Procedures
Follow these protocols for the safe disposal of different types of this compound waste.
Disposal of Unused or Expired this compound
-
Do not dispose of solid this compound down the drain or in regular trash.
-
Place the original container with the unused compound into a yellow chemotherapy waste bag or a designated hazardous waste container.
-
Ensure the container is clearly labeled as "Hazardous Chemical Waste," "Chemotherapeutic Waste," and "this compound."
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
Disposal of Contaminated Solid Waste
This category includes contaminated gloves, bench paper, pipette tips, and other disposable lab supplies.
-
Collect all solid waste contaminated with this compound in a designated yellow chemotherapy waste bag.
-
Once the bag is three-quarters full, seal it securely.
-
Place the sealed bag in a secondary, rigid waste container labeled for chemotherapeutic waste.
-
Store in a designated satellite accumulation area until collection by EHS.
Disposal of Contaminated Liquid Waste
This includes leftover solutions, cell culture media containing this compound, and solvent rinses.
-
Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container with a secure screw cap.
-
Do not mix incompatible waste streams. This compound is incompatible with strong acids, strong bases, and strong oxidizing/reducing agents.[1]
-
Clearly label the container with "Hazardous Chemical Waste," "Chemotherapeutic Waste," "this compound," and list all chemical constituents with their approximate percentages.
-
Keep the container closed when not in use.
-
Store in a designated satellite accumulation area, within secondary containment, until collection by EHS.
Decontamination of Laboratory Surfaces and Equipment
-
Prepare a decontamination solution. A 10% bleach solution followed by a 70% ethanol rinse is a common and effective method.
-
Wear appropriate PPE.
-
Wipe down all surfaces and equipment that may have come into contact with this compound.
-
Allow the bleach solution to remain on the surface for a contact time of at least 10 minutes before wiping with 70% ethanol to remove the bleach residue.
-
Dispose of all cleaning materials (wipes, paper towels) as contaminated solid waste.
Experimental Workflow and Signaling Pathway
Understanding the context in which this compound is used is crucial for anticipating waste generation. Below is a typical experimental workflow for evaluating the efficacy of a RET inhibitor.
Experimental workflow for this compound efficacy testing.
This compound functions by inhibiting the RET receptor tyrosine kinase. The binding of a ligand, such as Glial cell line-Derived Neurotrophic Factor (GDNF), to its co-receptor (GFRα) leads to the dimerization and autophosphorylation of the RET receptor. This initiates several downstream signaling cascades that are critical for cell survival and proliferation. This compound blocks this process, thereby inhibiting cancer cell growth.
References
Essential Safety and Operational Guide for Handling Ret-IN-5
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the potent RET kinase inhibitor, Ret-IN-5. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.
Immediate Safety and Hazard Information
This compound (CAS No. 2725770-20-5) is a potent chemical compound that requires careful handling.[1][][3][4][5] According to the Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects .[5] Therefore, preventing ingestion and environmental release is of paramount importance.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE regimen is mandatory when handling this compound in solid (powder) or solution form. The following table summarizes the required PPE, and the subsequent sections provide detailed operational procedures.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove is removed immediately after handling, while the inner glove provides continuous protection. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes, aerosols, and airborne particles. |
| Body Protection | Disposable, impervious gown with long sleeves and tight-fitting cuffs. | Provides a barrier against contamination of skin and personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated particulate respirator. For activities with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended. | Minimizes the risk of inhaling the potent powder form of the compound.[6][7] |
Glove Selection and Chemical Resistance
While specific breakthrough time data for this compound is not publicly available, general chemical resistance guides for nitrile gloves against aromatic and heterocyclic compounds suggest that nitrile is a suitable material for splash protection. However, given the potent nature of this compound, it is crucial to adhere to a strict double-gloving and immediate-removal policy upon any suspected contact. Studies on nitrile gloves have shown that breakthrough times can be less than an hour for some aromatic compounds.[8]
Experimental Workflow: Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Operational Plan: Donning and Doffing of PPE
The correct sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure
Doffing Procedure
The doffing process is designed to remove the most contaminated items first.
Disposal Plan for this compound and Contaminated Materials
As a potent compound with high aquatic toxicity, all waste generated from handling this compound must be treated as hazardous cytotoxic waste.[9][10]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound Compound | Labeled, sealed, and puncture-proof hazardous waste container. | Dispose of through a licensed hazardous waste disposal service. |
| Solutions Containing this compound | Labeled, sealed, and leak-proof hazardous waste container. | Do not pour down the drain. Dispose of through a licensed hazardous waste disposal service. |
| Contaminated PPE (Gloves, Gown, etc.) | Labeled cytotoxic waste bag (typically purple or yellow with a cytotoxic symbol) within a rigid, sealed container.[11][12] | All disposable PPE must be discarded immediately after use. |
| Contaminated Labware (Pipette tips, etc.) | Sharps container for sharp items; cytotoxic waste bag for non-sharps. | Segregate sharps to prevent punctures. All contaminated labware must be disposed of as cytotoxic waste. |
All cytotoxic waste must be disposed of via high-temperature incineration by a certified hazardous waste management company.[13] It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound-产品信息-Felix [felixbio.cn]
- 4. This compound|CAS 2725770-20-5|DC Chemicals [dcchemicals.com]
- 5. This compound|2725770-20-5|MSDS [dcchemicals.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. danielshealth.ca [danielshealth.ca]
- 10. hse.gov.uk [hse.gov.uk]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
- 12. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 13. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
